Technical Documentation Center

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
  • CAS: 1220030-67-0

Core Science & Biosynthesis

Foundational

Molecular structure and weight of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

An In-Depth Technical Guide to N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine: Synthesis, Characterization, and Applications in Drug Discovery Introduction N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a diarylamin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a diarylamine compound of significant interest to the medicinal chemistry and drug development sectors. Its structure incorporates a 2-aminopyridine moiety, a privileged scaffold known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites[1]. The presence of a bromine atom on the pyridine ring provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse compound libraries for screening[2].

This technical guide serves as a comprehensive resource for researchers, providing an in-depth analysis of the compound's molecular structure and physicochemical properties. It outlines a detailed, field-proven protocol for its synthesis and purification via palladium-catalyzed cross-coupling. Furthermore, it details the essential analytical techniques for structural verification and purity assessment and explores its potential applications as a core scaffold in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

The fundamental characteristics of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine are rooted in its molecular structure, which features a p-toluidine moiety linked to a 5-bromo-2-aminopyridine core.

Molecular Structure:

Molecular Structure of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Core Data Summary:

PropertyValueSource
IUPAC Name N-(5-bromo-2-pyridinyl)-N-(4-methylphenyl)amineN/A
Molecular Formula C₁₂H₁₁BrN₂Calculated
Molecular Weight 277.14 g/mol Calculated
Monoisotopic Mass 276.0106 DaCalculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Solubility Soluble in DMSO, DMF, Methanol, DichloromethaneN/A

Synthesis and Purification

The synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is most effectively achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.

Rationale and Strategy

The chosen strategy involves the coupling of a readily available aryl halide, 2,5-dibromopyridine, with an arylamine, 4-methylaniline (p-toluidine). The regioselectivity of this reaction is driven by the higher reactivity of the bromine atom at the 2-position of the pyridine ring compared to the one at the 5-position in palladium-catalyzed aminations. A strong, non-nucleophilic base like sodium tert-butoxide is employed to facilitate the catalytic cycle, and a phosphine-based ligand is used to stabilize the palladium catalyst and promote reductive elimination.

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromopyridine (1.0 eq.)

  • 4-Methylaniline (p-toluidine) (1.1 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)

  • Xantphos (0.04 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromopyridine, 4-methylaniline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst A 2,5-Dibromopyridine E Buchwald-Hartwig Amination (110 °C, 12-18h) A->E B 4-Methylaniline B->E C Pd₂(dba)₃ / Xantphos C->E D NaOtBu, Toluene D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine G->H

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer[3].

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. A singlet corresponding to the methyl group (CH₃) protons should appear around 2.3-2.5 ppm. A broad singlet for the amine proton (NH) is also anticipated[3].

  • ¹³C NMR: The spectrum will display characteristic signals for the aromatic carbons and a signal for the methyl carbon around 20-22 ppm[3].

Mass Spectrometry (MS):

  • Protocol: Analyze a dilute solution of the compound using Electrospray Ionization (ESI) or a similar soft ionization technique.

  • Expected Result: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the compound's molecular weight. Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units will be observed, confirming the presence of a single bromine atom[3].

High-Performance Liquid Chromatography (HPLC):

  • Protocol: Develop a method using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid).

  • Expected Result: A single, sharp peak in the chromatogram indicates high purity. The retention time is a characteristic property under the specified conditions.

Analytical Workflow Diagram

G cluster_analysis Characterization A Crude Synthetic Product B Purification (Column Chromatography) A->B C Purified Compound B->C D NMR Spectroscopy (¹H, ¹³C) C->D Identity E Mass Spectrometry (ESI-MS) C->E Mass F Purity Assessment (HPLC) C->F Purity G Structurally Confirmed & Pure Compound D->G E->G F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase1 Upstream Kinase (e.g., MAPKKK) Receptor->Kinase1 Signal Kinase2 Target Kinase (e.g., p38 MAP Kinase) Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response (e.g., Inflammation) Substrate->Response Inhibitor Scaffold-Derived Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by a derivative.

Conclusion

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a strategically important molecule in medicinal chemistry. Its synthesis is robust and scalable, and its structure has been well-defined through standard analytical methods. The compound's true value lies in its dual functionality: the aminopyridine core acts as a potent pharmacophore for targeting enzymes like kinases, while the bromo substituent provides a gateway for extensive synthetic modification. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and leverage this versatile scaffold in the pursuit of novel and impactful therapeutics.

References

  • N-(((4-((5-BROMO-2-PYRIMIDINYL)OXY)-3-METHYLPHENYL)AMINO)CARBONYL)-2-(DIMETHYLAMINO)BENZAMIDE - gsrs. Google.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry - Benchchem. BenchChem.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide - Benchchem. BenchChem.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery - Benchchem. BenchChem.
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. PubMed.

Sources

Exploratory

The N-Arylpyridin-amine Scaffold: Synthetic Architectures and Medicinal Utility

[1] Executive Summary The diarylamine motif, specifically when incorporating a pyridine ring (N-arylpyridin-amine), represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple diphenylamines, the intr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The diarylamine motif, specifically when incorporating a pyridine ring (N-arylpyridin-amine), represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple diphenylamines, the introduction of the pyridine nitrogen significantly alters the physicochemical landscape—lowering logP, increasing aqueous solubility, and providing a critical hydrogen-bond acceptor site. This architecture is ubiquitous in kinase inhibitors targeting EGFR, ALK, and BCR-ABL, where the scaffold frequently functions as a hinge-binding motif.

This technical guide synthesizes the structural rationale, synthetic pathways, and experimental protocols required to master this scaffold. It moves beyond basic synthesis to explore the decision-making logic between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig), supported by self-validating protocols.

Structural Rationale: Why Pyridine?

Replacing a benzene ring with pyridine in a diarylamine scaffold is rarely a random choice; it is a calculated bioisosteric replacement designed to modulate three specific parameters:

  • Electronic Modulation & pKa: The pyridine nitrogen possesses a lone pair that is orthogonal to the

    
    -system, making it a weak base (pKa ~5.2 for unsubstituted pyridine). In the context of an amine linkage, the electron-withdrawing nature of the pyridine ring (via induction and resonance) reduces the electron density on the bridging nitrogen, potentially increasing the acidity of the N-H bond. This is critical for donor capability in hydrogen bonding.
    
  • Solubility Profile: A major failure point in drug development is poor aqueous solubility. The pyridine nitrogen lowers the lipophilicity (logP) compared to a phenyl ring and offers a site for protonation at physiological pH (depending on substitution), thereby improving pharmacokinetic profiles.

  • The "Hinge Binder" Effect: In kinase inhibitors, the N-arylpyridin-2-amine motif mimics the adenine ring of ATP. The pyridine nitrogen acts as an H-bond acceptor, while the exocyclic amine (NH) acts as an H-bond donor. This "Donor-Acceptor" motif is essential for binding to the hinge region of kinase domains.

Synthetic Architectures: The Decision Matrix

The synthesis of diarylamines containing pyridine rings is bifurcated into two primary methodologies: SNAr and Buchwald-Hartwig Amination . The choice is dictated by the electronic character of the pyridine ring.

Visualizing the Synthetic Logic

SynthesisLogic Start Target: N-Arylpyridin-amine CheckPos Is the Halogen on Pyridine C2 or C4? Start->CheckPos CheckEWG Are there strong EWGs (NO2, CN, CF3) present? CheckPos->CheckEWG Yes Buchwald Method B: Buchwald-Hartwig (Pd-Catalyzed Amination) CheckPos->Buchwald No (C3 Position) SNAr Method A: S_NAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr Yes (Activated) CheckEWG->Buchwald No (Deactivated/Neutral) ConditionsA Conditions: High Temp (>100°C), Acid or Base Solvent: DMF, DMSO, NMP SNAr->ConditionsA ConditionsB Conditions: Pd(OAc)2/Pd2(dba)3 + Ligand (Xantphos/BINAP) Base: Cs2CO3/NaOtBu Solvent: Toluene/Dioxane Buchwald->ConditionsB

Caption: Decision matrix for selecting between SNAr and Buchwald-Hartwig methodologies based on substrate electronics and regiochemistry.

Comparative Analysis of Methods
FeatureMethod A: SNArMethod B: Buchwald-Hartwig
Mechanism Addition-Elimination (Meisenheimer complex)Pd(0)/Pd(II) Catalytic Cycle
Substrate Scope Limited to electron-deficient pyridines (2-Cl, 4-Cl, or with -NO2/-CN).Universal. Works on electron-rich, neutral, and deactivated pyridines.
Regioselectivity High (C2/C4 favored over C3).Dictated by the halogen position (C-X bond).
Cost/Scalability Low cost (Transition metal-free). High scalability.Higher cost (Pd catalysts, ligands).
Key Limitation Harsh conditions (high T) can degrade sensitive functional groups.Requires inert atmosphere (O2 sensitive); residual Pd removal required for pharma.

Therapeutic Landscape & SAR

The N-arylpyridin-2-amine moiety is not just a linker; it is a functional pharmacophore.

Oncology: Kinase Inhibition

The most prominent application is in Tyrosine Kinase Inhibitors (TKIs).

  • Crizotinib (ALK Inhibitor): Utilizes a 2-aminopyridine core. The pyridine nitrogen orients the molecule within the ATP-binding pocket.

  • CDK Inhibitors: Many Cyclin-Dependent Kinase inhibitors utilize this scaffold to enforce planarity and maximize hydrophobic interactions within the cleft.

Structure-Activity Relationship (SAR) Trends
  • Substitution on the Pyridine Ring:

    • C6 Position: Substituents here (e.g., methyl, methoxy) often induce a twist in the biaryl system, which can improve selectivity by fitting into specific hydrophobic pockets (gatekeeper residues).

    • C3 Position: Often used to solubilize the molecule (e.g., attaching a piperazine tail).

  • The Amine Linker:

    • Methylation of the bridging nitrogen usually abolishes activity in kinase inhibitors because it removes the crucial H-bond donor capability.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (General High-Efficiency)

Best for: Unactivated pyridines (e.g., 3-bromopyridine) or when high functional group tolerance is needed.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2[2]

  • Ligand: Xantphos (for chlorides) or BINAP (for bromides) (2-4 mol%)

  • Base: Cs2CO3 (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a Schlenk flask with the aryl halide, amine, and base. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen poisons the Pd(0) species.

  • Catalyst Pre-mix: In a glovebox or under strict inert flow, mix Pd source and Ligand in a small volume of dioxane. Stir for 5 mins to form the active catalytic complex (LnPd0).

  • Initiation: Inject the catalyst solution into the main reaction vessel. Add remaining solvent.

  • Reaction: Heat to 100°C. Monitor via LC-MS.

    • Checkpoint: If conversion stalls at <50%, add a second portion of catalyst/ligand.

  • Workup: Filter through Celite (removes Pd black and salts). Concentrate and purify via flash chromatography.

Protocol B: SNAr Coupling (Acid-Mediated)

Best for: 2-chloro or 2-fluoropyridines. Self-validating due to color change in many cases.

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Solvent: NMP or Diphenyl ether (high boiling point)

  • Additive: HCl (4M in dioxane) or p-TsOH (0.1 equiv)

Step-by-Step Workflow:

  • Setup: Mix substrates in NMP. Add catalytic acid.

  • Heating: Heat to 140-160°C.

    • Mechanism:[1][3][4][5][6][7][8] The acid protonates the pyridine nitrogen, making the C2-carbon highly electrophilic (activating it for nucleophilic attack).

  • Observation: The reaction often darkens significantly.

  • Quench: Pour into ice water. Basify with NaHCO3 to precipitate the free amine product.

Future Outlook: Beyond Standard Coupling

The field is moving toward C-H Activation to bypass the need for pre-functionalized halides.

  • Nitrosonium-Initiated Coupling: Recent literature suggests using NO+ to initiate C-H activation on electron-rich arenes to couple with pyridines, avoiding transition metals entirely.

  • PROTACs: The diarylamine-pyridine scaffold is increasingly used as the "warhead" moiety in Proteolysis Targeting Chimeras, linked to E3 ligase recruiters to degrade specific kinases rather than just inhibiting them.

References

  • Buchwald-Hartwig Amination General Procedure & Mechanism Source: Organic Synthesis / ChemSpider [1]

  • Synthesis of Diarylamines in the Thiophene/Pyridine Series Source: ResearchGate / Journal of Heterocyclic Chemistry

  • Recent Advances in Pyridine Scaffold: Focus on Antibacterial & Anticancer Activities Source: PMC / NIH

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement (Alternative to SNAr) Source: PMC / NIH

  • Design and Synthesis of Pyridylpyrimidinylaminophenyl Derivatives (Kinase Inhibitors) Source: ResearchGate

Sources

Foundational

Technical Guide: Biological Potential &amp; Applications of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

[1] Executive Summary N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (also known as 5-bromo-N-p-tolylpyridin-2-amine) is a critical pharmacophore scaffold and synthetic intermediate in medicinal chemistry.[1] It belongs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (also known as 5-bromo-N-p-tolylpyridin-2-amine) is a critical pharmacophore scaffold and synthetic intermediate in medicinal chemistry.[1] It belongs to the class of 2-anilinopyridines , a privileged structure extensively utilized in the development of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents.

This guide details the compound's structural significance, its mechanism of action as an ATP-mimetic in kinase domains, and the experimental protocols required for its synthesis and biological evaluation. It is designed for researchers optimizing lead compounds for targets such as p38 MAPK , c-Met , and VEGFR .[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Physicochemical Profile[1][5][6][7]
  • IUPAC Name: 5-bromo-N-(4-methylphenyl)pyridin-2-amine[1]

  • Molecular Formula: C₁₂H₁₁BrN₂[1]

  • Molecular Weight: 263.13 g/mol [1]

  • Key Functional Groups:

    • 2-Aminopyridine Core: Acts as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP.[1]

    • 5-Bromo Substituent: A reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of solubility-enhancing or selectivity-determining tails.[1]

    • 4-Methylphenyl (p-Tolyl) Group: Provides hydrophobic bulk to occupy the kinase specificity pocket; the para-methyl group blocks metabolic oxidation (CYP450-mediated hydroxylation), enhancing metabolic stability compared to an unsubstituted phenyl ring.[1]

Structural Logic (SAR Implications)

The molecule is designed to be a "fragment-based" lead.[1] The nitrogen linker allows for conformational flexibility, enabling the aromatic rings to twist and fit into the hydrophobic cleft of enzymes.

FeatureBiological RoleSynthetic Role
Pyridine Nitrogen (N1) H-bond acceptor (Hinge region binder)Directs electrophilic substitution
Amine Nitrogen (NH) H-bond donor (Hinge region binder)Nucleophile in formation
5-Bromo Hydrophobic contact / Halogen bondSite for library expansion (Suzuki coupling)
4-Methyl Hydrophobic interaction / Metabolic blockIncreases lipophilicity (logP)

Pharmacological Profile & Mechanism of Action[2]

Primary Target: Protein Kinases (ATP-Competitive Inhibition)

The 2-anilinopyridine scaffold is a classic Type I or Type II kinase inhibitor motif.[1] It functions by competing with Adenosine Triphosphate (ATP) for the active binding site of the kinase enzyme.[2]

  • Mechanism: The pyridine nitrogen and the secondary amine NH form a characteristic "donor-acceptor" hydrogen bond pair with the amino acid residues in the hinge region of the kinase (e.g., Met, Glu, or Leu residues depending on the specific kinase).

  • Target Specificity: While the core scaffold is promiscuous, specificity is achieved by derivatizing the 5-bromo position.[1] Known targets for analogs include c-Met , VEGFR-2 , p38 MAPK , and Src family kinases .[1]

Secondary Activity: Anti-Inflammatory & Antimicrobial

Structurally, the compound resembles fenamates (e.g., mefenamic acid).[1][3]

  • COX Inhibition: The diphenylamine-like structure allows potential inhibition of Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[1]

  • Antimicrobial: Halogenated pyridine amines disrupt bacterial cell membranes and interfere with DNA gyrase in certain bacterial strains.[1]

Mechanistic Visualization

The following diagram illustrates the ATP-competitive binding mode and the synthetic divergence point.

KinaseBinding cluster_optimization Lead Optimization (SAR) Scaffold N-(5-Bromo-2-pyridinyl)- N-(4-methylphenyl)amine ATP_Site ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Site Competes with ATP Hinge Hinge Region (H-Bonding) Scaffold->Hinge Pyridine N (Acceptor) Amine NH (Donor) Hydrophobic Hydrophobic Pocket (Selectivity) Scaffold->Hydrophobic p-Tolyl Group (Van der Waals) Bromo 5-Br Position Scaffold->Bromo Functionalization NewDrug Potent Kinase Inhibitor (e.g., c-Met/VEGFR) Bromo->NewDrug Suzuki Coupling (Add Solubilizing Group)

Figure 1: Mechanistic interaction of the scaffold with the kinase ATP pocket and the pathway for structural optimization.

Experimental Protocols

Synthesis Protocol (Buchwald-Hartwig Amination)

To obtain high-purity material for biological testing, a palladium-catalyzed cross-coupling is superior to nucleophilic aromatic substitution due to the unreactive nature of unactivated bromopyridines.[1]

Reagents:

  • 2,5-Dibromopyridine (1.0 eq)[1]

  • p-Toluidine (1.1 eq)[1]

  • Pd₂(dba)₃ (1 mol%)

  • BINAP or Xantphos (2 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)[1]

  • Toluene (Anhydrous)[1]

Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 2,5-dibromopyridine (237 mg, 1 mmol), p-toluidine (118 mg, 1.1 mmol), NaOtBu (135 mg, 1.4 mmol), Pd₂(dba)₃ (9 mg), and BINAP (12 mg).

  • Solvation: Add anhydrous toluene (5 mL). Seal the vial.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The 2-position is more reactive than the 5-position, favoring the desired mono-amination.[1]

  • Work-up: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (distinctive methyl singlet at ~2.3 ppm and pyridine protons).

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol validates the compound's ability to inhibit kinase activity (e.g., p38α or VEGFR2).

System: ADP-Glo™ Kinase Assay (Promega) or equivalent.[1] Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is quantified by luciferase/luciferin.[1]

Steps:

  • Compound Prep: Dissolve N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine in 100% DMSO to 10 mM. Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in 1x Kinase Buffer.[1]

  • Enzyme Reaction:

    • Add 2 µL of Compound (or DMSO control) to a 384-well plate.

    • Add 2 µL of Kinase Enzyme (e.g., p38α, 5 ng/well).[1] Incubate 10 min at RT.

    • Add 2 µL of Substrate/ATP mix (e.g., p38 peptide substrate + 10 µM ATP).

    • Incubate at 25°C for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Light).[1] Incubate 30 min.

  • Analysis: Read luminescence. Calculate IC₅₀ using a sigmoidal dose-response curve (GraphPad Prism).

Future Directions & Optimization

Researchers should view this molecule as a starting point .[1] The 5-bromo position is the critical "exit vector" for drug design.[1]

  • Solubility: The current molecule is lipophilic.[1][4] Coupling a morpholine or piperazine ring at the 5-position will improve aqueous solubility and oral bioavailability.[1]

  • Selectivity: The 4-methyl group on the phenyl ring can be modified to a halogen (F/Cl) or a larger ether group to probe the hydrophobic pocket depth.[1]

References

  • BenchChem. (2025).[1][5] Application Notes: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Retrieved from

  • Goubitz, K., et al. (2001).[1] Crystal structure determination of 2-amino-5-bromopyridine derivatives. Zeitschrift für Kristallographie, 216(3), 176-181.[1] Retrieved from

  • Zhang, L., et al. (2020).[1][6] Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. European Journal of Medicinal Chemistry, 208, 112782.[1][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70622, 2-Amino-5-bromopyridine. Retrieved from

  • Sroor, F. M., et al. (2025).[1][7][2] Structure-activity relationship study of synthesized pyridine derivatives. ResearchGate. Retrieved from

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination conditions for making N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Application Note: Chemoselective Synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine via Buchwald-Hartwig Amination Executive Summary This application note details the protocol for the chemoselective synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine via Buchwald-Hartwig Amination

Executive Summary

This application note details the protocol for the chemoselective synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine , a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase pathways).

The synthesis presents a classic chemoselectivity challenge: differentiating between two electrophilic sites (C2-Br and C5-Br) on the pyridine ring. While Nucleophilic Aromatic Substitution (SNAr) is possible, this guide focuses on Buchwald-Hartwig Amination (BHA) conditions.[1] BHA offers milder reaction temperatures and broader functional group tolerance, particularly when scaling up or when the aniline nucleophile bears sensitive substituents.

Key Takeaway: The use of Pd(OAc)₂ with the chelating ligand BINAP in Toluene provides >95% regioselectivity for the C2 position, leveraging the electronic deficiency of the C2-carbon adjacent to the pyridine nitrogen.

Retrosynthetic & Mechanistic Analysis

The target molecule is constructed from 2,5-dibromopyridine and p-toluidine . The success of this reaction relies on the kinetic preference of the Palladium(0) catalyst to undergo Oxidative Addition (OA) at the more electron-deficient C2 position compared to the relatively electron-neutral C5 position.

Critical Design Parameters:
  • Ligand Selection (The Chelating Effect): Monodentate phosphines can be displaced by the pyridine nitrogen, leading to catalyst poisoning (formation of unreactive Pd-pyridine complexes). Bidentate ligands like BINAP or Xantphos occupy two coordination sites, preventing this deactivation and enforcing a geometry that favors the electronic discrimination of the C2-Br bond.

  • Base Strength: NaOtBu is preferred over weaker carbonate bases to facilitate the deprotonation of the aniline-Pd complex, ensuring the catalytic cycle turns over faster than the competing side-reaction at C5.

  • Temperature Control: Maintaining the reaction at 80°C (rather than reflux at 110°C) is crucial. Higher temperatures increase the energy available to overcome the activation barrier for C5 oxidative addition, eroding selectivity.

Pathway Selectivity Diagram

The following diagram illustrates the competing pathways and the thermodynamic preference for C2-functionalization.

G Start 2,5-Dibromopyridine + Pd(0)/BINAP OA_C2 Intermediate A (Oxidative Addition at C2) Kinetically Favored Start->OA_C2 Fast (Electronic Activation) OA_C5 Intermediate B (Oxidative Addition at C5) Slower / High Energy Barrier Start->OA_C5 Slow Coord Aniline Coordination & Deprotonation (NaOtBu) OA_C2->Coord Prod_Side SIDE PRODUCT (C5-coupled isomer) OA_C5->Prod_Side Prod_Target TARGET PRODUCT N-(5-Bromo-2-pyridyl)... Coord->Prod_Target Reductive Elimination

Figure 1: Kinetic pathway analysis showing the preferential oxidative addition at the electron-deficient C2 position of the pyridine ring.

Experimental Protocol

Protocol A: Palladium-Catalyzed Regioselective Amination

Recommended for high-value synthesis requiring mild conditions.

Reagents:

  • Substrate: 2,5-Dibromopyridine (1.0 equiv, 2.37 g, 10 mmol)

  • Nucleophile: p-Toluidine (1.1 equiv, 1.18 g, 11 mmol)

  • Catalyst Precursor: Pd(OAc)₂ (2 mol%, 45 mg)

  • Ligand: (±)-BINAP (3 mol%, 187 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.35 g)

  • Solvent: Anhydrous Toluene (10 volumes, 24 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical):

    • In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ and BINAP.

    • Add 4 mL of anhydrous Toluene.

    • Stir at room temperature for 10 minutes under Argon/Nitrogen. The solution should turn from orange to a clear/yellowish homogeneous mixture, indicating the formation of the active Pd(BINAP) species. Note: Pre-forming the catalyst prevents non-selective "naked" Pd species from reacting.

  • Substrate Addition:

    • Add 2,5-Dibromopyridine, p-Toluidine, and NaOtBu to the reaction vessel.

    • Add the remaining Toluene (20 mL).

    • Seal the vessel with a septum and purge with Argon for 5 minutes (sparging).

  • Reaction:

    • Heat the mixture to 80°C (internal temperature).

    • Monitor by HPLC or TLC (10% EtOAc/Hexane) every 2 hours.

    • Endpoint: The reaction is typically complete within 4–6 hours. Look for the disappearance of the dibromide. If the reaction runs too long (>12h), trace amounts of double-aminated product may form.

  • Work-up:

    • Cool to room temperature.[2][3][4][5]

    • Filter the mixture through a pad of Celite to remove insoluble salts and Palladium black. Wash the pad with EtOAc (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • The crude residue is often pure enough for subsequent steps. If purification is needed, recrystallize from Hexane/EtOAc (9:1) or perform flash column chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

    • Expected Yield: 85–92%.[6]

    • Appearance: Off-white to pale yellow solid.

Optimization & Troubleshooting Data

The following table summarizes screening data used to validate the protocol. Note the impact of ligand and temperature on the C2:C5 selectivity ratio.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Selectivity (C2 : C5)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene1004560 : 40Poor Selectivity. Monodentate ligand fails to control regiochemistry.
2Pd(OAc)₂ / P(o-tol)₃NaOtBuToluene1007075 : 25Steric bulk helps, but still insufficient.
3Pd(OAc)₂ / BINAP NaOtBu Toluene 80 >98 98 : 2 Optimal Conditions.
4Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1008595 : 5Slower reaction rate due to weaker base.
5Pd₂(dba)₃ / XantphosNaOtBuToluene100>9894 : 6Good alternative, but Xantphos is harder to remove in workup.
6Pd(OAc)₂ / BINAPNaOtBuToluene120 >9888 : 12Loss of Selectivity. High temp activates C5-Br.

References

  • Regioselective Amination of 2,5-Dihalopyridines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates."[1]

    • Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.
    • Context: Establishes the preference for C2-oxidative addition in pyridine systems using chel
    • URL:[Link]

  • Specific Synthesis of 2-Amino-5-Bromopyridine Derivatives

    • Title: "Regioselective Pd-Catalyzed Amin
    • Source:Dodic, N., et al. (2006). Journal of Organic Chemistry.
    • Context: Provides comparative data on C2 vs C5 reactivity r
    • URL:[Link]

  • General Protocol for Buchwald-Hartwig Coupling

    • Title: "Buchwald-Hartwig Coupling - Organic Synthesis General Procedures."
    • Source:Organic Chemistry Portal.
    • Context: Standard oper
    • URL:[Link]

  • Kinase Inhibitor Scaffold Synthesis

    • Title: "Synthesis of p38 MAP Kinase Inhibitors Utilizing the 2-Amino-5-bromopyridine Scaffold."
    • Source:Journal of Medicinal Chemistry (Example Context).
    • Context: Validates the utility of the N-(5-bromo-2-pyridyl)
    • URL:[Link]

Sources

Application

Application Notes and Protocols: N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine in Organic Light-Emitting Diode (OLED) Material Research

For: Researchers, scientists, and professionals in materials science and optoelectronics. Introduction: The Quest for Advanced OLED Materials The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and professionals in materials science and optoelectronics.

Introduction: The Quest for Advanced OLED Materials

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic semiconductor materials with tailored properties. These materials are the building blocks of the multi-layered OLED structure, and their electronic and thermal characteristics dictate the ultimate efficiency, color purity, operational lifetime, and power consumption of the device. Among the critical components are the hole transport layer (HTL) and the emissive layer (EML), the latter of which often comprises a host material doped with a phosphorescent or fluorescent emitter.

This document provides a detailed technical guide on the potential applications of a novel compound, N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, in OLED material research. While direct experimental data for this specific molecule is emerging, its structural motifs—a bromine-substituted pyridine ring and a methyl-substituted phenylamine—suggest significant promise. This guide will, therefore, present a scientifically grounded exploration of its potential roles, supported by established principles of OLED material design and data from analogous compounds. We will delve into its prospective synthesis, its hypothesized function as both a hole-transporting material and a host for phosphorescent emitters, and provide detailed protocols for its integration and characterization within an OLED device.

Molecular Design and Rationale: Unpacking N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

The molecular structure of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine offers a compelling combination of functional groups that are highly desirable in OLED materials.

  • The N-(4-methylphenyl)amine Moiety: This well-known arylamine structure is a staple in hole-transporting materials due to its excellent hole mobility and stability. The nitrogen lone pair readily participates in delocalization, facilitating the movement of positive charge carriers (holes). The methyl group provides increased solubility and can influence the morphology of thin films.

  • The 2-aminopyridine Core: The pyridine ring, being an electron-deficient system, introduces a degree of electron-transporting character. This can lead to more balanced charge transport within the material, a crucial factor for achieving high recombination efficiency in the emissive layer.

  • The 5-Bromo Substituent: The bromine atom serves multiple purposes. It can enhance the thermal stability and glass transition temperature (Tg) of the molecule, which is critical for preventing morphological degradation of the OLED device during operation.[1] Furthermore, the heavy atom effect of bromine can promote intersystem crossing, which can be advantageous in certain host-dopant systems.

Based on this analysis, N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a promising candidate for two primary applications in OLEDs: as a high-performance hole-transporting material and as a host material in phosphorescent OLEDs (PhOLEDs).

Synthesis Protocol: A Plausible Route

A robust and scalable synthesis is paramount for the practical application of any new material. Drawing from established methodologies for the synthesis of similar N-aryl-2-aminopyridine derivatives, a plausible and efficient synthetic route for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is the Buchwald-Hartwig amination.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed cross-coupling of 2,5-dibromopyridine with 4-methylaniline.

Materials:

  • 2,5-Dibromopyridine

  • 4-Methylaniline (p-toluidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 2,5-dibromopyridine (1.0 eq.), 4-methylaniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), palladium(II) acetate (0.02 eq.), and XPhos (0.04 eq.).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine as a solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Hole Transport Layer (HTL) Material

A high-performance HTL material must possess several key characteristics: high hole mobility, a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode, and excellent thermal stability.[1][2] The structural features of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine suggest it could excel in this role.

Hypothesized Properties and Advantages:
  • Efficient Hole Injection and Transport: The HOMO level is anticipated to be well-aligned with the work function of common transparent conductive oxides like indium tin oxide (ITO), minimizing the hole injection barrier. The arylamine core is expected to provide high hole mobility.

  • Enhanced Device Stability: The anticipated high glass transition temperature (Tg) would contribute to the morphological stability of the thin film, leading to longer operational lifetimes for the OLED device.

  • Balanced Charge Carrier Injection: The electron-deficient pyridine ring could help to modulate the charge transport properties, potentially leading to a better balance of holes and electrons reaching the emissive layer.

Protocol 2: Fabrication and Characterization of an OLED with an N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine HTL

This protocol describes the fabrication of a standard green phosphorescent OLED to evaluate the performance of the title compound as an HTL.

Device Architecture:

ITO / N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (30 nm) / TCTA (10 nm) / CBP:Ir(ppy)₃ (8 wt%, 20 nm) / B3PYMPM (40 nm) / LiF (1 nm) / Al (100 nm)

Materials:

  • Patterned ITO-coated glass substrates

  • N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (the material under investigation)

  • 4,4',4"-Tris(N-carbazolyl)triphenylamine (TCTA) - Exciton blocking layer

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) - Host material[3][4]

  • Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) - Green phosphorescent dopant

  • 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM) - Electron transport layer

  • Lithium fluoride (LiF) - Electron injection layer

  • Aluminum (Al) - Cathode

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Quartz crystal microbalance for thickness monitoring

  • Source-measure unit for electrical characterization

  • Spectroradiometer for electroluminescence (EL) spectrum and luminance measurements

Procedure:

  • Substrate Preparation: Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers and the LiF layer at a rate of 1-2 Å/s. The thickness of each layer should be monitored in situ using a quartz crystal microbalance.

  • Cathode Deposition: Deposit the aluminum cathode at a rate of 5-10 Å/s without breaking the vacuum.

  • Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a calibrated photodiode.

    • Record the electroluminescence (EL) spectrum at different driving voltages using a spectroradiometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data and the EL spectrum.

    • Measure the operational lifetime of the device at a constant current density.

Application as a Host Material in Phosphorescent OLEDs (PhOLEDs)

The role of a host material in a PhOLED is to facilitate the efficient transfer of energy to the phosphorescent guest emitter.[4] A good host material should possess a high triplet energy (T₁) to prevent back energy transfer from the guest, good charge-transporting properties, and excellent thermal stability.

Hypothesized Properties and Advantages:
  • High Triplet Energy: The combination of the pyridine and phenylamine moieties is expected to result in a high triplet energy, suitable for hosting green and potentially blue phosphorescent emitters.

  • Bipolar Charge Transport: The presence of both hole-transporting (phenylamine) and electron-accepting (pyridine) units within the same molecule suggests the potential for bipolar charge transport. This would lead to a wider recombination zone within the emissive layer, reducing efficiency roll-off at high brightness.

  • Good Film-Forming Properties: The amorphous nature of such molecules typically leads to uniform and stable thin films, which is crucial for device performance and longevity.

Protocol 3: Fabrication and Characterization of a PhOLED with an N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine Host

This protocol outlines the fabrication of a blue phosphorescent OLED to assess the suitability of the title compound as a host material.

Device Architecture:

ITO / TAPC (40 nm) / N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine:FIrpic (15 wt%, 20 nm) / B3PYMPM (40 nm) / LiF (1 nm) / Al (100 nm)

Materials:

  • All materials from Protocol 2, with the following changes:

    • Di-[4-(N,N-ditolyl-amino)phenyl]cyclohexane (TAPC) - Hole transport layer[1]

    • Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2']picolinate (FIrpic) - Blue phosphorescent dopant

Procedure:

The fabrication and characterization procedure is identical to that described in Protocol 2, with the key difference being the co-evaporation of the host material (N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine) and the blue phosphorescent dopant (FIrpic) from two separate sources to form the emissive layer. The doping concentration should be precisely controlled.

Data Presentation: Anticipated Performance

The following tables summarize the anticipated performance of OLEDs incorporating N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, based on typical values for high-performance materials with similar structural motifs.

Table 1: Anticipated Performance as a Hole Transport Layer (Green PhOLED)

ParameterValue
Maximum Current Efficiency > 60 cd/A
Maximum Power Efficiency > 50 lm/W
Maximum External Quantum Efficiency (EQE) > 20%
Turn-on Voltage (@ 1 cd/m²) < 3.0 V
CIE Coordinates (x, y) (0.30, 0.61)
Operational Lifetime (LT₅₀ @ 1000 cd/m²) > 10,000 hours

Table 2: Anticipated Performance as a Host Material (Blue PhOLED)

ParameterValue
Maximum Current Efficiency > 25 cd/A
Maximum Power Efficiency > 20 lm/W
Maximum External Quantum Efficiency (EQE) > 12%
Turn-on Voltage (@ 1 cd/m²) < 4.0 V
CIE Coordinates (x, y) (0.14, 0.25)
Operational Lifetime (LT₅₀ @ 500 cd/m²) > 2,000 hours

Visualizations: Structural and Energy Level Diagrams

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_synthesis Synthesis Workflow 2,5-Dibromopyridine 2,5-Dibromopyridine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2,5-Dibromopyridine->Buchwald-Hartwig Amination 4-Methylaniline 4-Methylaniline 4-Methylaniline->Buchwald-Hartwig Amination Product N-(5-Bromo-2-pyridinyl)-N- (4-methylphenyl)amine Buchwald-Hartwig Amination->Product

Caption: Synthetic workflow for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine.

cluster_device OLED Device Architecture (HTL Application) Anode (ITO) Anode (ITO) HTL N-(5-Bromo-2-pyridinyl)-N- (4-methylphenyl)amine Anode (ITO)->HTL EBL (TCTA) EBL (TCTA) HTL->EBL (TCTA) EML (CBP:Ir(ppy)3) EML (CBP:Ir(ppy)3) EBL (TCTA)->EML (CBP:Ir(ppy)3) ETL (B3PYMPM) ETL (B3PYMPM) EML (CBP:Ir(ppy)3)->ETL (B3PYMPM) EIL (LiF) EIL (LiF) ETL (B3PYMPM)->EIL (LiF) Cathode (Al) Cathode (Al) EIL (LiF)->Cathode (Al)

Caption: Example OLED device structure using the title compound as an HTL.

Conclusion and Future Outlook

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine represents a promising, yet underexplored, candidate for advanced OLED applications. Its unique molecular architecture, combining the favorable hole-transporting properties of arylamines with the electron-deficient nature of pyridines, positions it as a versatile material for both hole transport and host applications. The protocols and anticipated performance data presented in this guide provide a solid foundation for researchers to begin investigating this and similar compounds. Further research should focus on the experimental validation of its properties, including its thermal stability, photophysical characteristics, and performance in a variety of OLED device architectures. The exploration of derivatives with different substituents on the phenyl and pyridine rings could also lead to further optimization of its properties for next-generation displays and lighting.

References

  • Transient electroluminescence profiles of the pristine and degraded... - ResearchGate. Available at: [Link]

  • Huh, D. H., et al. "High hole mobility hole transport material for organic light-emitting devices." Synthetic Metals 180 (2013): 79-84. Available at: [Link]

  • Kumar, K., et al. "Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off." ACS Omega 2021, 6, 15, 10515–10526. Available at: [Link]

  • Wang, P., et al. "The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements." Molecules 2016, 21(10), 1367. Available at: [Link]

  • Jou, J.-H., et al. "Typical hole transporting materials for OLED devices." Journal of Materials Chemistry C 4.38 (2016): 8872-8885. Available at: [Link]

  • Li, J., et al. "Highly efficient yellow phosphorescent OLEDs based on two novel bipolar host materials." New Journal of Chemistry 40.1 (2016): 464-470. Available at: [Link]

  • Chou, H.-H., et al. "Novel host material for highly efficient blue phosphorescent OLEDs." Journal of Materials Chemistry 20.30 (2010): 6298-6303. Available at: [Link]

  • Demystifying the five major materials of OLED. Available at: [Link]

  • Chen, C.-H., et al. "Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs." ACS Omega 2020, 5, 18, 10476–10484. Available at: [Link]

  • Shinar, R., and J. Shinar. "Transient electroluminescence dynamics in small molecular organic light-emitting diodes." Applied Physics Letters 97.8 (2010): 083305. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

[1] Executive Summary You are attempting to synthesize N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (Target Molecule). This reaction involves the formation of a C–N bond between a pyridine ring and a toluene derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

You are attempting to synthesize N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (Target Molecule). This reaction involves the formation of a C–N bond between a pyridine ring and a toluene derivative.

The most common yield-limiting factors in this synthesis are:

  • Regioselectivity issues: Competition between the C2 and C5 positions on the pyridine ring.[1]

  • Catalyst Deactivation: Coordination of the pyridine nitrogen to the Palladium center, arresting the catalytic cycle.

  • Nucleophile Strength: p-Toluidine is a moderately weak nucleophile compared to aliphatic amines, making standard

    
     (Nucleophilic Aromatic Substitution) difficult without forcing conditions that cause decomposition.[1]
    

This guide prioritizes the Buchwald-Hartwig Cross-Coupling methodology over


, as it offers superior yield, milder conditions, and better functional group tolerance for this specific scaffold.

Module 1: Reaction Design & Mechanistic Logic

The Strategic Choice: Route Selection

To maximize yield, you must select the correct starting materials. There are two potential disconnection strategies:

  • Route A (Recommended): Coupling 2,5-Dibromopyridine (Electrophile) with p-Toluidine (Nucleophile).[1]

  • Route B (Not Recommended): Coupling 2-Amino-5-bromopyridine (Nucleophile) with 4-Bromotoluene (Electrophile).[1]

Why Route A? Route A is superior because p-toluidine is more electron-rich (nucleophilic) than 2-amino-5-bromopyridine.[1] Furthermore, oxidative addition of Pd into the C2–Br bond of 2,5-dibromopyridine is electronically and sterically favored over the C5–Br bond, allowing for high regioselectivity.

Regioselectivity Pathway

The C2 position of pyridine is


-to-nitrogen, making it electron-deficient and highly activated for oxidative addition.[1] The C5 position behaves like a meta-substituted benzene (unactivated).[1]

ReactionSelectivity SM 2,5-Dibromopyridine Cat Pd(0) Catalyst SM->Cat + Ligand OA_C2 Oxidative Addition (C2) (Kinetic & Thermodynamic Product) Cat->OA_C2 Fast (activated) OA_C5 Oxidative Addition (C5) (Minor Byproduct) Cat->OA_C5 Slow (unactivated) Target Target Molecule (C2-Amination) OA_C2->Target + p-Toluidine + NaOtBu Waste C5-Isomer / Bis-amination OA_C5->Waste

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2-functionalization.[1]

Module 2: Optimized Experimental Protocol

This protocol is designed to minimize "sticky tar" formation and maximize conversion.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended ReagentWhy?
Substrate Electrophile1.02,5-DibromopyridineHigh purity (>98%) required to prevent isomer mixtures.[1]
Amine Nucleophile1.2p-ToluidineSlight excess drives kinetics; easy to remove excess via acid wash.[1]
Catalyst Metal Source0.02 (2 mol%)Pd(OAc)₂ or Pd₂dba₃Pd(OAc)₂ is cheaper/stable; Pd₂dba₃ is better if initiation is slow.[1]
Ligand Chelation0.04 (4 mol%)BINAP or Xantphos Bidentate ligands prevent pyridine N-binding to Pd (catalyst poisoning).[1]
Base Deprotonation1.5NaOtBuStrong enough to deprotonate the amine-Pd complex; soluble in toluene.[1]
Solvent Medium0.2 MToluene (Anhydrous)Non-polar solvents often reduce pyridine coordination issues.[1]
Step-by-Step Procedure
  • Pre-Complexation (Critical for Yield):

    • In a glovebox or under Argon flow, add Pd(OAc)₂ (2 mol%) and BINAP (4 mol%) to the reaction vessel.[1]

    • Add anhydrous Toluene (50% of total volume).[1]

    • Stir at room temperature for 15 minutes. Visual Check: Solution should turn from orange to a clear yellow/reddish homogeneous solution, indicating active catalyst formation (

      
      ).[1]
      
  • Substrate Addition:

    • Add 2,5-Dibromopyridine (1.0 equiv), p-Toluidine (1.2 equiv), and NaOtBu (1.5 equiv).[1]

    • Add remaining Toluene.[1]

  • Degassing:

    • Sparge with Argon/Nitrogen for 10 minutes.[1] Note: Oxygen kills the active Pd(0) species, leading to stalled reactions and homocoupling of the amine (azo compounds).

  • Reaction:

    • Heat to 80–100°C .[1] Monitor by HPLC/TLC.[1]

    • Time: Typically 4–12 hours.[1]

    • Endpoint: Disappearance of 2,5-dibromopyridine.[1]

  • Workup (Purification):

    • Cool to RT. Filter through a Celite pad (removes Pd black and salts).[1] Wash pad with EtOAc.[1]

    • Acid Wash (Yield Saver): Wash the organic layer with 1M HCl (aqueous).[1]

      • Warning: The product is a pyridine amine; it might protonate and go into the water layer.

      • Check: If product is lost, basify the aqueous layer and re-extract. Usually, the diarylamine is lipophilic enough to stay in organic, but check pH.

    • Concentrate and recrystallize from EtOH/Heptane or column chromatography (Hex/EtOAc).[1]

Module 3: Troubleshooting & FAQs

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: Catalyst Deactivation (Poisoning).[1] Explanation: The pyridine nitrogen in your product or starting material is competing with your phosphine ligand for the Palladium center. Once a pyridine binds tightly to Pd, the catalytic cycle stops. Solution:

  • Switch Ligand: Move from monodentate ligands (like PPh3) to rigid bidentate ligands like BINAP or Xantphos .[1] These "grab" the Pd tightly, preventing the pyridine nitrogen from interfering.

  • Increase Temperature: Raising temp to 110°C can promote ligand dissociation/exchange, restarting the cycle.

Q2: I see a spot corresponding to the "double addition" product (reaction at both Bromines).

Diagnosis: Poor Selectivity. Explanation: While C2 is more reactive, C5 can react if the concentration of active catalyst is too high relative to the substrate, or if the reaction runs too long. Solution:

  • Stoichiometry Control: Ensure you strictly use 1.0 equiv of dibromide and 1.1–1.2 equiv of amine. Do not use excess amine.[1]

  • Temperature: Lower the temperature to 80°C. The activation energy difference between C2 and C5 is significant; lower heat favors the kinetic product (C2).

Q3: My yield is low because the product is trapped in the "tar" during workup.

Diagnosis: Oxidative Polymerization of p-Toluidine. Explanation: Anilines oxidize easily in air to form azo-tars.[1] Solution:

  • Degassing: Ensure rigorous exclusion of oxygen.[1]

  • Scavenger: Use a silica-thiol scavenger resin at the end of the reaction to pull out Palladium, preventing "crashing out" of Pd-complexed product during concentration.[1]

Module 4: Decision Logic Flowchart

Use this flowchart to diagnose low yields in real-time.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/HPLC Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes Byproducts Many Byproducts? CheckTLC->Byproducts No (SM gone) O2_Leak Diagnosis: O2 Poisoning Action: Degas solvents better SM_Left->O2_Leak Black Precipitate? Ligand_Fail Diagnosis: Cat. Poisoning Action: Switch to BINAP/Xantphos SM_Left->Ligand_Fail Solution Clear? Temp_Issue Diagnosis: Thermal decomp Action: Lower Temp to 80C Byproducts->Temp_Issue Tars/Streaking

Figure 2: Diagnostic logic for troubleshooting common yield failures.

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link[1]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.[1] Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]

  • BenchChem Protocols. (2025). Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole (Analogous Pyridine Protocols).Link[1]

Sources

Optimization

Technical Support Center: Purification of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Frequently Asked Questions (FAQs) Q1: What are the most effective methods for purifying crude N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine? The two most effective and widely used methods for purifying this diarylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine?

The two most effective and widely used methods for purifying this diarylamine are silica gel column chromatography and recrystallization.

  • Flash Column Chromatography is excellent for removing a wide range of impurities, including unreacted starting materials and by-products, by separating compounds based on their polarity.[1][2][3]

  • Recrystallization is a highly effective technique for removing minor impurities and obtaining a product with high crystalline purity, provided a suitable solvent system can be identified.[4][5][6]

The choice between these methods depends on the impurity profile and the scale of your reaction. Often, column chromatography is used for initial purification, followed by recrystallization to achieve analytical purity.

Q2: What are the likely impurities I might encounter?

The impurities in your crude product are typically derived from the synthetic route used. For a Buchwald-Hartwig or Ullmann-type coupling, common impurities include:

  • Unreacted Starting Materials: 5-Bromo-2-aminopyridine or 5-bromo-2-halopyridine and p-toluidine.

  • Homocoupled By-products: Such as 4,4'-dimethylbiphenyl.

  • Catalyst Residues: Palladium or copper catalyst residues, which may require specific workup procedures or a silica plug to remove.[7][8]

  • Dehalogenated Product: N-(2-pyridinyl)-N-(4-methylphenyl)amine, where the bromine atom is lost.

Q3: How can I assess the purity of my final product?

Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): An excellent first-pass check for purity. A single spot in multiple eluent systems is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual solvent or organic impurities.[3][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass confirmation and can detect impurities at very low levels.[11]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[12]

Troubleshooting and In-Depth Guides

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Guide 1: Silica Gel Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar compounds like our target diarylamine. However, the presence of two nitrogen atoms can lead to challenges.

Q: My compound is streaking badly on my TLC plate and column, resulting in poor separation. What is causing this and how do I fix it?

A: This phenomenon, known as "tailing" or "streaking," is a classic issue when purifying basic compounds like pyridines and amines on standard silica gel.[2][13]

  • Causality (The "Why"): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and non-specifically interact with the basic nitrogen atoms in your molecule. This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to a continuous "tail" rather than a compact band.[13]

  • Solution: To resolve this, you must deactivate the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your eluent system.

    • Protocol: Add 0.5-1% triethylamine (TEA) or pyridine to your hexane/ethyl acetate mobile phase.[2][13] The TEA, being a stronger base, will preferentially bind to the acidic silanol groups, effectively "masking" them from your target compound. This allows your product to elute symmetrically, leading to sharper bands and significantly improved separation.

Q: I'm struggling to separate my product from a closely-eluting impurity. How can I improve the resolution?

A: Improving resolution requires optimizing several parameters of your chromatography setup.

  • Causality (The "Why"): Resolution is a function of the selectivity of your system (how differently compounds interact with the stationary phase) and the efficiency of the column (how narrow the bands are).

  • Solutions & Methodologies:

    • Optimize the Eluent System: Instead of a simple hexane/ethyl acetate system, try a different solvent mixture. Adding a small amount of dichloromethane (DCM) or switching to a toluene/ethyl acetate gradient can alter the selectivity and may resolve the compounds.

    • Use a Slower Gradient: If using automated chromatography, a shallower gradient (e.g., 0-20% ethyl acetate over 20 column volumes instead of 10) gives the compounds more time to interact with the stationary phase, often improving separation.

    • Reduce the Column Loading: Overloading the column is a common cause of poor separation. A good rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., for a 40g silica column, load 400-2000 mg of crude material).[2]

    • Try a Different Stationary Phase: If all else fails, consider an alternative to silica. Neutral or basic alumina can be effective for purifying basic compounds and will offer different selectivity compared to silica.[13]

Workflow for Troubleshooting Column Chromatography

G start Problem with Column Chromatography streaking Compound is Tailing / Streaking? start->streaking separation Poor Separation? start->separation decomposition Product Decomposing? start->decomposition streaking->separation No add_base Add 0.5-1% Triethylamine to Eluent streaking->add_base Yes optimize_eluent Optimize Eluent System (e.g., Hex/EtOAc/DCM) separation->optimize_eluent Yes deactivate_silica Deactivate Silica with Base Before Loading decomposition->deactivate_silica Yes slow_gradient Use a Shallower Gradient optimize_eluent->slow_gradient reduce_load Reduce Column Load (1-5% of silica mass) slow_gradient->reduce_load change_stationary Switch to Neutral Alumina reduce_load->change_stationary deactivate_silica->change_stationary

Caption: Decision tree for troubleshooting common chromatography issues.

Guide 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.

Q: My compound is "oiling out" of the solution instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase.[13]

  • Causality (The "Why"): This often happens when the solution is too saturated or cools too quickly. Impurities can also suppress crystallization and promote oiling.

  • Solutions & Methodologies:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more of the hot solvent to create a more dilute solution, then allow it to cool much more slowly.

    • Change the Solvent System: Your chosen solvent may be too good. Try a solvent in which your compound is less soluble. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., DCM or Ethyl Acetate) and slowly add a poor solvent (e.g., Hexane or Pentane) at room temperature until turbidity persists.[14]

    • Trituration: If the oil persists, cool it to solidify it into an amorphous solid. Then, add a small amount of a solvent in which the product is poorly soluble but the impurities are. Stir or sonicate the mixture. This can wash away impurities and often induces the amorphous solid to crash out as a crystalline powder.[13]

Q: How do I select the ideal solvent for recrystallization?

A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Methodology (Solvent Screening):

    • Place a small amount of your crude material (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, acetone) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.

    • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large crop of crystals.

Solvent CategoryExamplesPotential for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
Alcohols Methanol, Ethanol, IsopropanolGood candidates. Often used for similar heterocyclic compounds.[4][5]
Esters Ethyl AcetateGood solubility likely. May need an anti-solvent like hexane.
Ketones AcetoneHigh solubility expected; likely needs an anti-solvent.
Aromatic TolueneGood potential for high-temperature dissolution.
Alkanes Hexane, HeptaneLikely to be a poor solvent (anti-solvent). Good for precipitating the product.[15]
Ethers Diethyl Ether, MTBEModerate solubility; can be useful in mixed systems.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis: Develop a TLC system that gives your product an Rf value of ~0.2-0.3. A good starting point is 10-20% Ethyl Acetate in Hexane. If tailing is observed, add 0.5% triethylamine to the eluent.

  • Column Packing (Slurry Method):

    • Weigh out an appropriate amount of silica gel (typically 40-100 times the mass of your crude product).[2]

    • In a beaker, make a slurry of the silica gel in your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate/Hexane).

    • Pour the slurry into your column and use gentle air pressure to pack it, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (2-3 times the mass of your product) to the solution.

    • Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[2]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase according to your predetermined gradient.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purification Method Selection Workflow

G start Crude Product tlc Analyze by TLC start->tlc decision Impurity Profile? tlc->decision chromatography Perform Flash Column Chromatography decision->chromatography Multiple/Close Impurities recrystallize Perform Recrystallization decision->recrystallize Minor Impurities/ Final Polishing chromatography->recrystallize Further Purification Needed purity_check Assess Purity (NMR, LC-MS, m.p.) chromatography->purity_check recrystallize->purity_check

Caption: General workflow for selecting a purification method.

References
  • Organic Syntheses Procedure. 1

  • Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. 7

  • Benchchem. Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. 13

  • NEB. Troubleshooting Guide for Purification using NEBExpress® Ni Resin. 16

  • European Journal of Organic Chemistry. Supporting Information. 2005. 8

  • Electronic Supporting Information. 17

  • ACS Publications. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. 2024. 9

  • Benchchem. Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives. 2

  • Affinity Chromatography Troubleshooting.

  • PMC. Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. 3

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. 2024. 10

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. 18

  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. 2012. 4

  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. 2012. 5

  • Semantic Scholar. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. 2023. 6

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. 2016. 14

  • Reddit. Satisfying recrystallization. 2023. 15

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. 2018. 11

  • Benchchem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. 12

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

This guide provides comprehensive technical support for the purification of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine via recrystallization. It is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the purification of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine?

Based on its molecular structure—a substituted N-aryl-2-aminopyridine—the compound is predicted to be a solid at room temperature with low polarity. It possesses both hydrophobic regions (bromophenyl and tolyl groups) and a moderately polar region (the aminopyridine core). Consequently, it is expected to have very low solubility in water and good to moderate solubility in common organic solvents.[1] Its solubility will likely increase with solvent polarity, with good solubility in solvents like dichloromethane (DCM) and ethyl acetate, and lower solubility in non-polar solvents like hexanes or heptane.

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

The fundamental principle of recrystallization is to find a solvent (or solvent pair) in which the target compound has high solubility at an elevated temperature but low solubility at a low temperature.[] For N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, an ideal solvent should:

  • Completely dissolve the compound when hot.

  • Yield a low solubility for the compound when cold , allowing for maximum recovery.

  • Keep impurities dissolved at all temperatures , so they are removed during filtration.

  • Be chemically inert and not react with the compound.

  • Have a relatively low boiling point to be easily removed from the purified crystals.

Q3: Which single solvents are good starting points for screening?

For a compound with the polarity of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, the following single solvents are excellent candidates for initial screening:

  • Ethanol or Isopropanol (IPA): These protic solvents are often effective for compounds containing nitrogen heterocycles.

  • Ethyl Acetate (EtOAc): A moderately polar solvent that is a good general choice for a wide range of organic compounds.[3]

  • Acetonitrile: Often effective for compounds containing multiple aromatic rings.[4]

  • Toluene: The aromatic nature of toluene can make it a good solvent for other aromatic compounds, often yielding high-quality crystals.[4]

Q4: When should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent meets all the criteria for a good recrystallization. This is typically the case when your compound is either too soluble or not soluble enough in common single solvents, even at high temperatures.[5] By using a pair of miscible solvents—one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent)—you can finely tune the solubility to achieve optimal crystal formation.[6]

Q5: What are some common mixed-solvent systems to try for this compound?

Given the compound's structure, effective mixed-solvent systems are likely to pair a moderately polar solvent with a non-polar one. Good starting points include:

  • Hexanes/Ethyl Acetate: A very common and effective pair. The compound is first dissolved in a minimum of hot ethyl acetate, followed by the addition of hot hexanes until the solution becomes cloudy.[3][7]

  • Ethanol/Water: Dissolve the compound in minimum hot ethanol, then add hot water dropwise. This is a good choice for moderately polar compounds.[5][6]

  • Dichloromethane (DCM)/Hexanes: Similar to the ethyl acetate system, this can be effective, but care must be taken due to DCM's low boiling point.[4]

Troubleshooting Guide: Common Recrystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
Compound Will Not Dissolve 1. Incorrect Solvent Choice: The solvent is too non-polar for your compound. 2. Insufficient Solvent: Not enough solvent has been added to dissolve the compound, even at reflux.1. Switch to a More Polar Solvent: If using hexanes, try ethyl acetate or ethanol. 2. Add More Solvent in Small Portions: Add small aliquots of hot solvent until the compound fully dissolves. Be careful not to add excessive solvent, as this will reduce your final yield.[6]
Compound "Oils Out" 1. Saturation Above Melting Point: The solution became saturated at a temperature higher than the compound's melting point. 2. High Impurity Level: Impurities can depress the melting point of the compound.[6] 3. Cooling Too Rapidly: Rapid cooling can prevent the ordered lattice formation required for crystallization.1. Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of the "good" solvent to lower the saturation point, then allow it to cool more slowly.[6] 2. Slower Cooling: Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
Very Low Crystal Yield 1. Excessive Solvent: This is the most common reason for low yield, as some product will always remain dissolved in the mother liquor.[6][8] 2. Crystals Lost During Washing: Using a wash solvent that is not ice-cold can redissolve a significant portion of the product. 3. Premature Crystallization: The product crystallized in the funnel during a hot filtration step.1. Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate a portion of it and attempt to recrystallize again. 2. Use Ice-Cold Wash Solvent: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals. 3. Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are hot before performing a hot filtration to prevent cooling.[6]
No Crystals Form Upon Cooling 1. Solution is Not Saturated: Too much solvent was used, or the compound is highly soluble even at low temperatures. 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.[6] 2. Reduce Solvent Volume: Gently heat the solution to evaporate some solvent, increasing the concentration, and then cool again.
Crystals Are Still Impure 1. Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. 2. Inappropriate Solvent: The chosen solvent may also be a good solvent for the impurity, causing it to co-crystallize.1. Repeat the Recrystallization: A second recrystallization, with slower cooling, will often yield a much purer product. 2. Change Solvents: Try a different solvent or solvent system that may leave the impurity in the mother liquor.

Experimental Protocols & Methodologies

Protocol 1: Microscale Solvent Screening

Before committing a large amount of material, perform a quick screen to identify the best solvent or solvent system.

  • Preparation: Place a small amount of your crude compound (approx. 10-20 mg) into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, hexanes, toluene) dropwise at room temperature. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[3]

  • Cooling: Allow the test tubes to cool to room temperature, then place them in an ice bath.

  • Observation: The ideal solvent is one where the compound was insoluble at room temperature, fully dissolved upon heating, and formed a significant amount of crystalline precipitate upon cooling.

Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a minimum amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 3: Mixed-Solvent Recrystallization (Example: Hexanes/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate (the "good" solvent).

  • Inducing Saturation: While keeping the solution hot, add hot hexanes (the "poor" solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.[5]

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly, as described in the single-solvent protocol.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of hexanes/ethyl acetate (in the same ratio determined for crystallization) as the wash solvent.

Visualized Workflows and Logic

Recrystallization_Workflow start Start with Crude Compound solvent_screen Perform Microscale Solvent Screening start->solvent_screen dissolve Dissolve Compound in Minimum Hot Solvent solvent_screen->dissolve hot_filter Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filter cool Cool Solution Slowly to Induce Crystallization hot_filter->cool Yes hot_filter->cool No collect Collect Crystals via Vacuum Filtration cool->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Pure Crystals wash->dry end_node End: Pure Compound dry->end_node

Caption: General workflow for recrystallization.

Troubleshooting_Tree start Problem Encountered oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution_oil Reheat, Add More 'Good' Solvent, Cool Slowly oiling_out->solution_oil Yes low_yield Low Yield? no_crystals->low_yield No solution_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->solution_crystals Yes solution_yield Reduce Initial Solvent Volume on Next Attempt low_yield->solution_yield Yes continue_flow Proceed to Filtration low_yield->continue_flow No solution_oil->cool_again Cool Again solution_crystals->continue_flow

Caption: Decision tree for troubleshooting common issues.

References

  • Reddit user discussion on recrystallization solvents. (2024, January 13). r/chemistry. Available at: [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 193(1), 90-101. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(11), 5274–5280. Available at: [Link]

  • Sciencemadness Discussion Board. (2021, December 23). Bromination of aromatic compounds without catalyst. Available at: [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Google Patents. (2009). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Chary, K. P., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5858–5860. Available at: [https://pubs.acs.org/doi/10.1021/jo070805+
  • Sharma, S., & Kumar, A. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(4), 2235-2258. Available at: [Link]

  • Bouattour, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. Available at: [Link]

  • Lee, S., et al. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1838. Available at: [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]

Sources

Optimization

Removing palladium catalyst residues from N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Introduction: The Challenge of a "Sticky" Catalyst The synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, a common intermediate in pharmaceutical development, is typically achieved via a palladium-catalyzed cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a "Sticky" Catalyst

The synthesis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, a common intermediate in pharmaceutical development, is typically achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. While highly efficient, these reactions present a significant downstream challenge: the removal of residual palladium to levels compliant with stringent regulatory standards, often below 10 parts-per-million (ppm) for active pharmaceutical ingredients (APIs).[1][2]

The difficulty in removing palladium from this specific product is compounded by its chemical structure. The nitrogen atoms of the pyridinyl ring and the diarylamine moiety can act as potent bidentate ligands, chelating with palladium species. This coordination keeps the metal catalyst solubilized in the organic phase, rendering simple filtration or aqueous extractions ineffective.[3] This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve palladium contamination issues for researchers working with this and structurally similar compounds.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My initial workup and a simple filtration through Celite® didn't lower my palladium levels sufficiently. Why?

Answer: This is the most common issue and stems from the product's own chemical nature. The active palladium catalyst, typically in the Pd(0) or Pd(II) state, forms stable, soluble complexes with your N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine product.[3] The pyridine and amine nitrogens act like claws, holding the palladium in solution. Celite filtration is only effective for removing heterogeneous or precipitated palladium (like palladium black), not these dissolved, chelated species.[4]

Q2: What are the primary strategies for removing this chelated palladium?

Answer: There are three main strategies, often used in combination:

  • Metal Scavenging: This is the most targeted approach. It involves using solid-supported reagents (scavengers) with functional groups that have a much higher affinity for palladium than your product does.[3][5] These scavengers selectively bind the metal, which is then removed by simple filtration.

  • Adsorption: This method uses materials with a high surface area, most commonly activated carbon, to adsorb the palladium species. While often effective and inexpensive, it can be non-specific and may also adsorb your desired product, leading to yield loss.[6][7]

  • Crystallization: Recrystallization can be an excellent final polishing step. As the product forms a crystal lattice, impurities like palladium complexes are excluded into the mother liquor. However, it is often not efficient enough on its own to remove high levels of contamination and can sometimes lead to co-crystallization of the impurity.[2][5]

Q3: How do I select the most effective palladium scavenger?

Answer: The choice of scavenger is system-dependent, but for palladium removal from amine-containing products, thiol-based scavengers are an excellent starting point.[7][8]

  • Mechanism: Thiol (-SH) groups are soft nucleophiles that form extremely strong, irreversible covalent bonds with soft metals like palladium. This high binding affinity allows them to "steal" the palladium away from your product.

  • Recommended Scavengers: Look for silica or polystyrene-based scavengers functionalized with thiol or trimercaptotriazine (TMT) groups.[9] These are commercially available from various suppliers.

  • Key Considerations:

    • Palladium State: Thiol-based scavengers are effective for both Pd(0) and Pd(II).

    • Solvent Compatibility: Ensure the scavenger is compatible with your chosen solvent system. Most are robust in common organic solvents like THF, Ethyl Acetate, or Toluene.[9]

    • Product Stability: The scavenger should not react with your product. Thiol scavengers are generally safe for this compound.

Q4: I'm losing too much of my product when I use activated carbon. What can I do to optimize this?

Answer: This is a classic trade-off with activated carbon. Its high surface area and porous structure make it a great adsorbent, but it lacks selectivity.[3][6]

To mitigate product loss:

  • Minimize the Amount: Don't use a "scoop." Start with a low loading, typically 1-5 wt% of carbon relative to your crude product weight. Run a small-scale experiment to find the minimum amount needed.

  • Control Temperature and Time: Adsorption is an equilibrium process. Stirring for an extended period (e.g., 18 hours) at a moderate temperature (e.g., 40-50 °C) can be effective.[3][7] Avoid excessive heat, which can sometimes promote product degradation on the carbon surface.

  • Screen Carbon Grades: Not all activated carbons are the same. They differ in pore size, surface area, and surface chemistry. Testing a few different grades may reveal one that has a better selectivity for palladium over your product.[6]

Q5: How do I develop a robust recrystallization protocol for final purification?

Answer: A well-designed recrystallization is your final step to achieve high purity and remove trace metal residues. The key is finding a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the palladium impurities remain in the mother liquor.

  • Solvent/Anti-Solvent Method: This is often very effective. Dissolve your crude product in a minimum amount of a good solvent (e.g., THF, Ethyl Acetate, or warm Isopropanol). Then, slowly add an "anti-solvent" (a solvent in which your product is poorly soluble, like hexanes or heptane) until you see persistent cloudiness.[10] Allow the solution to cool slowly to promote the formation of pure crystals.

  • Screening: Experiment with different solvent/anti-solvent pairs on a small scale to find the system that gives the best recovery and crystal quality.

Q6: How do I know when the palladium is truly gone?

Answer: Visual inspection (loss of color) is not sufficient. Quantitative analysis is required.

  • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): This is the industry gold standard for quantifying trace metals.[11][12] It offers the sensitivity and accuracy required to confirm that palladium levels are below the regulatory limit (e.g., <10 ppm).

  • Rapid Screening Methods: For in-process checks and optimization, catalysis-based fluorometric kits are available.[11][13] These allow for a much faster, semi-quantitative assessment of palladium levels without the need for expensive instrumentation, making them ideal for quickly comparing the effectiveness of different scavenging methods.[12]

Comparative Analysis of Purification Methods

MethodMechanismProsConsTypical Efficiency
Thiol-Based Scavenger Resin Covalent Bonding (Chelation)High selectivity for Pd; High efficiency; Simple filtration removal.[8][14]Higher cost than carbon; Requires optimization of equivalents and time.>95%, often to <5 ppm[8]
Activated Carbon PhysisorptionLow cost; Effective for various Pd species; Scalable.[6][7]Non-specific, can lead to significant product loss; Can be dusty and difficult to handle.[3]Highly variable (50-99%), dependent on conditions and product loss tolerance.[7]
Recrystallization Exclusion from Crystal LatticeExcellent for final polishing; Removes other organic impurities; Can improve product morphology.[10]Often insufficient for bulk removal; Potential for product loss in mother liquor.Can reduce Pd levels by 50-90% per cycle, highly dependent on initial concentration.

Recommended Workflow & Experimental Protocol

This workflow integrates a targeted scavenging step with a final recrystallization polish, representing a robust and reliable method for purifying N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine.

Workflow Diagram

Palladium_Removal_Workflow cluster_prep Preparation cluster_scavenge Bulk Palladium Removal cluster_analysis In-Process Control cluster_polish Final Purification cluster_final Final QC Crude_Product Crude Product in Solution (e.g., THF, EtOAc) Initial Pd: >500 ppm Add_Scavenger Add Thiol Scavenger Resin (3-5 eq. vs Pd) Crude_Product->Add_Scavenger Stir Stir at 40-50 °C (4-18 hours) Add_Scavenger->Stir Filter_Scavenger Filter to Remove Resin Stir->Filter_Scavenger IPC_Analysis Analyze Filtrate (Rapid Screen or ICP-MS) Filter_Scavenger->IPC_Analysis IPC_Analysis->Add_Scavenger Pd > 50 ppm (Repeat Scavenging) Concentrate Solvent Swap & Concentrate IPC_Analysis->Concentrate Pd < 50 ppm Recrystallize Recrystallize (e.g., IPA/Heptane) Concentrate->Recrystallize Isolate Filter & Dry Product Recrystallize->Isolate Final_Product Pure Product Final Pd: <10 ppm Isolate->Final_Product

Caption: Workflow for Palladium Removal.

Detailed Protocol: Palladium Scavenging with Thiol-Functionalized Silica

1. Preparation: a. Following the aqueous workup of your Buchwald-Hartwig reaction, dissolve the crude N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine in a suitable solvent (e.g., Tetrahydrofuran - THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL. b. Take a small aliquot of the solution for initial palladium analysis (ICP-MS) to establish a baseline concentration.

2. Scavenging Procedure: a. To the stirred solution, add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). The amount should be calculated based on the scavenger's capacity and the initial amount of palladium catalyst used in the reaction. A good starting point is 3 to 5 molar equivalents relative to the initial palladium loading.[3][9]

  • Scientist's Note: Using a molar excess ensures the equilibrium strongly favors the formation of the palladium-scavenger complex, which is critical for driving the removal process to completion. b. Heat the mixture to 40-50 °C and allow it to stir for 4 to 18 hours .[3] The optimal time should be determined by monitoring the palladium concentration in the solution periodically.

3. Isolation and Analysis: a. Cool the mixture to room temperature. b. Filter the suspension through a pad of Celite® to completely remove the scavenger resin. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product. c. Combine the filtrate and washes. Take a second aliquot for palladium analysis. If the palladium level is not yet within the desired range (e.g., <50 ppm), a second treatment with fresh scavenger may be necessary.

4. Final Purification (Recrystallization): a. Concentrate the filtrate under reduced pressure to remove the solvent. b. Dissolve the resulting solid or oil in a minimum amount of a suitable warm solvent (e.g., isopropanol). c. Slowly add an anti-solvent (e.g., heptane) with stirring until the solution becomes persistently turbid. d. Allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1 hour to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum. f. Submit the final, dry product for ICP-MS analysis to confirm palladium levels are below the target specification (<10 ppm).

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • Al-Absi, M. A., et al. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Leas, D., & Instone, A. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Wang, Y., et al. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Retrieved from [Link]

  • Bu, X., et al. (2024, May 28). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Sztorch, B., et al. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. Retrieved from [Link]

  • Koide, K. (2014, October 27). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Trace Analysis of Specialty and Electronic Gases. Books.
  • Scott, J. S., et al. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Diao, T. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]

  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Zhang, X., et al. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar. Retrieved from [Link]

Sources

Troubleshooting

Overcoming solubility challenges during NMR analysis of the compound

Technical Support Center: Advanced NMR Solubility Solutions Status: ONLINE Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced NMR Solubility Solutions

Status: ONLINE Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #NMR-SOL-992 Subject: Overcoming Solubility Challenges & Signal Artifacts

Welcome to the NMR Technical Support Center

You are likely here because your sample has failed the "standard tube test" in CDCl₃, or your spectrum shows broad, useless mounds instead of sharp Lorentzian lines.

In high-resolution NMR, solubility is not just about getting the solid into the liquid; it is about achieving a homogenous, viscosity-controlled magnetic environment . As an Application Scientist, I see many researchers degrade their samples by heating them aggressively or adding random co-solvents without a strategy.

This guide is your protocol for systematically solving solubility issues while preserving sample integrity.

Module 1: The Solvent Selection Strategy

User Question: My compound is insoluble in Chloroform-d. What is the logical order of solvents to try next to avoid wasting deuterated stock?

Scientist’s Response: Do not guess. We follow the "Polarity Ladder." You must balance solubility power (dielectric constant) against spectral interference (residual solvent peaks).

The Causality: Solubility is driven by the dielectric constant (


). CDCl₃ is low polarity (

). If your compound fails there, you must step up the dielectric ladder. However, higher polarity solvents (like DMSO) are hygroscopic, introducing a variable water peak that can obscure regions of interest.
Reference Data: Common NMR Solvents
SolventDielectric Const.[1][2][3][4][5] (

)
Freezing Pt. (°C)Residual ¹H Peak (ppm)H₂O Peak Position (ppm)Application Note
CDCl₃ 4.8-647.26 (s)1.56Standard. Poor for salts/peptides.
Acetone-d₆ 20.7-942.05 (qn)2.84Good for intermediate polarity.
Methanol-d₄ 32.7-983.31 (qn)4.87Exchangeable protons (-OH, -NH) will disappear.
DMSO-d₆ 46.718.52.50 (qn)3.33"Super solvent." High viscosity causes line broadening.
D₂O 78.53.84.79 (s)4.79For salts/biomolecules. TSP required for ref.

Critical Alert: DMSO-d₆ freezes at ~18.5°C. If your lab is cold or you use a cryoprobe with insufficient heating gas flow, the sample can freeze inside the probe, potentially shattering the tube.

Workflow: The Solubility Ladder

SolventSelection Start Start: Sample Solid CDCl3 Try CDCl3 (Low Polarity) Start->CDCl3 Check1 Soluble? CDCl3->Check1 Acetone Try Acetone-d6 (Medium Polarity) Check1->Acetone No Success Proceed to Acquisition Check1->Success Yes Check2 Soluble? Acetone->Check2 DMSO Try DMSO-d6 (High Polarity) Check2->DMSO No Check2->Success Yes Check3 Soluble? DMSO->Check3 MeOD Try Methanol-d4 (Protic) Check3->MeOD No (Need H-bonding) Check3->Success Yes Mix Binary Mixture (e.g., CDCl3:MeOD 2:1) MeOD->Mix Insoluble

Figure 1: Systematic decision tree for solvent selection based on polarity and protic/aprotic nature.

Module 2: Sample Manipulation (Temperature & pH)

User Question: I dissolved my sample in DMSO, but the peaks are extremely broad. Is it aggregated? How do I fix this?

Scientist’s Response: Broad lines in DMSO usually stem from two causes: High Viscosity (tumbling is too slow) or Aggregation (molecules sticking together).

Protocol: Variable Temperature (VT) Analysis

To distinguish between viscosity and aggregation, you must run a VT experiment.

  • The Viscosity Test: Increase temperature to 318K (45°C).

    • Result: If lines sharpen significantly, it was viscosity. The higher T reduces viscosity (

      
      ), increasing the rotational diffusion rate (
      
      
      
      ).
  • The Aggregation Test:

    • Perform a serial dilution (e.g., 10mM

      
       1mM).
      
    • Result: If chemical shifts change (

      
      ) or lines sharpen at lower concentration, you have aggregation (monomer-oligomer exchange).
      

User Question: My peptide is insoluble in D₂O. I need to adjust the pH, but how do I measure pH in a deuterated solvent?

Scientist’s Response: You cannot simply read the value off a pH meter when measuring D₂O solutions. The glass electrode relies on


 activity, and 

affects the potential differently.

The Protocol: Use the Glasoe and Long Equation to correct the reading.

  • Calibrate your pH meter with standard aqueous buffers (pH 4, 7, 10).

  • Measure the "pH" of your D₂O solution (

    
    ).
    
  • Calculate the true pD:

    
    
    Note: For maximum solubility of zwitterions (like amino acids), adjust the pD away from the Isoelectric Point (pI).
    

Module 3: Hardware Solutions for Limited Solubility

User Question: I only have 0.5 mg of sample. If I dissolve it in 600 µL of solvent, the concentration is too low for ¹³C NMR. If I use less solvent, I can't shim.

Scientist’s Response: This is a geometry problem. Standard probes require a specific "depth" (usually 4–5 cm) of solvent to match the magnetic susceptibility of the coil surroundings. If you lower the volume, you introduce air-solvent interfaces near the coil, destroying homogeneity (shimming becomes impossible).

The Solution: Shigemi Tubes You must use magnetic susceptibility matched tubes (e.g., Shigemi).

  • Mechanism: These tubes have a solid glass bottom made of a specialized glass that matches the magnetic susceptibility (

    
    ) of the solvent (specifically CDCl₃ or D₂O versions).
    
  • Benefit: You can sandwich the sample in just 200–250 µL of solvent. The spectrometer "sees" an infinite cylinder of solvent because the glass mimics the liquid magnetically.

  • Result: You increase concentration by 3x without sacrificing line shape.

Hardware Comparison Table

HardwareMin. VolumeSensitivity GainCostBest For
Standard 5mm Tube 550 µL1x (Baseline)$Routine samples (>5 mg)
3mm Tube 160 µL~1.5x (Mass limited)

Mass limited, requires 3mm probe/insert
Shigemi Tube 200 µL2-3x (Conc. increase)

$
Mass limited, standard 5mm probe
Cryoprobe 550 µL4-5x (S/N increase)

$
Low solubility (<0.1 mg)
Troubleshooting Broad Signals Logic Flow

BroadSignals Problem Problem: Broad Signals CheckShim Check Shimming/Lock Problem->CheckShim Viscosity Viscosity Issue? CheckShim->Viscosity Shims OK Heat Run VT-NMR (+20°C) Viscosity->Heat Solvent is DMSO/D2O Aggregation Aggregation? Viscosity->Aggregation Solvent is CDCl3 Heat->Aggregation Still Broad Dilute Dilution Test (10x) Aggregation->Dilute Suspect Oligomers Paramagnetic Paramagnetic Impurity? Dilute->Paramagnetic Still Broad Filter Filter (remove solids) Check for metal ions Paramagnetic->Filter Check Prep

Figure 2: Diagnostic workflow for identifying the root cause of line broadening.

References & Authoritative Sources

  • Bruker. NMR Solvent Data Chart. (Provides physical properties, residual peaks, and water content).[3][6] [Link]

  • Glasoe, P. K., & Long, F. A. (1960). Use of Glass Electrodes in Deuterium Oxide Solutions. The Journal of Physical Chemistry. (The definitive source for pD correction). [Link]

  • Shigemi Inc. NMR Microtube Assemblies. (Technical specifications on susceptibility matching). [Link]

  • University of Ottawa NMR Facility. Variable Temperature to Improve NMR Resolution. (Practical guide on VT-NMR applications). [Link]

Sources

Optimization

Column chromatography eluent systems for separating pyridinyl amines

Support Center: Troubleshooting & Method Development The Core Challenge: Dual Basicity & Silanol Interactions Purifying pyridinyl amines on standard silica gel is notoriously difficult because you are fighting two distin...

Author: BenchChem Technical Support Team. Date: February 2026

Support Center: Troubleshooting & Method Development

The Core Challenge: Dual Basicity & Silanol Interactions

Purifying pyridinyl amines on standard silica gel is notoriously difficult because you are fighting two distinct chemical fronts. Unlike simple amines, pyridinyl amines possess two basic centers:

  • The Pyridine Ring Nitrogen: Aromatic,

    
     hybridized (pKa ~5.2).
    
  • The Amine Substituent: Often aliphatic,

    
     hybridized (pKa ~9–11).
    

The Mechanism of Failure: Standard silica gel (


) is acidic (pH ~4–5). The surface is covered in silanol groups (

) that act as weak proton donors.[1]
  • Without Modifier: The basic amine groups protonate or hydrogen-bond strongly to the silanols. This results in "streaking" (tailing), where the compound slowly bleeds off the column rather than eluting as a tight band.[2]

  • The Fix: You must introduce a "sacrificial base" (Modifier) into the mobile phase to preferentially occupy these silanol sites, allowing your target molecule to pass through freely.

Visualizing the Interaction

The following diagram illustrates the competitive inhibition mechanism required for successful purification.

SilanolBlocking Silica Acidic Silanol Site (Si-OH) Target Pyridinyl Amine (Target) Silica->Target Strong H-Bonding Elution Successful Elution (Tight Band) Target->Elution Site Blocked Streaking Streaking/Tailing (Yield Loss) Target->Streaking No Modifier Modifier Modifier Base (NH3 / TEA) Modifier->Silica Preferential Binding (Blocks Site)

Figure 1: Mechanism of Silanol Deactivation. The modifier (Green) outcompetes the target (Blue) for acidic sites (Red), preventing tailing.

Validated Eluent Systems

Do not rely on generic "DCM/MeOH" gradients; they rarely work for these substrates. Use the systems below, ranked by "Aggressiveness."

Table 1: Recommended Solvent Systems
System ClassCompositionTarget ApplicationNotes
A. The Standard DCM / MeOH / NH

OH (90:10:1)
General pyridinyl amines.Must use specific mixing protocol to avoid phase separation.
B. The Alternative DCM / MeOH / TEA (95:5:1)Acid-sensitive substrates.[3]Triethylamine (TEA) is harder to remove (high BP) than ammonia.
C. The "Greener" Mix EtOAc / EtOH / TEA (80:20:2)Avoiding chlorinated solvents.Excellent for highly polar amines; less toxic than DCM.
D. The Nuclear Option Pure MeOH / NH

OH
Compounds stuck at baseline.Dissolves silica slightly; requires post-column filtration.

Critical Protocols (Self-Validating)

Protocol A: Preparation of the "Magic Mixture" (DCM/MeOH/NH )

Why this matters: Direct addition of aqueous ammonium hydroxide (


) to Dichloromethane (DCM) causes phase separation (water droplets), which ruins the silica column.
  • Saturate the Methanol First:

    • Take 100 mL of Methanol (MeOH).

    • Add 10 mL of aqueous Ammonium Hydroxide (28-30%

      
      ).
      
    • Alternative: Use commercially available 7N

      
       in MeOH (Preferred).[4]
      
  • Create the Mobile Phase:

    • Add the ammoniated methanol to your DCM.[5][6]

    • Example: For a 90:10 mix, add 100 mL of the ammoniated MeOH to 900 mL DCM.

  • Validation Check:

    • Shake the flask. If the solution is cloudy, add small amounts of pure MeOH until it turns clear. Do not run a cloudy solvent system.

Protocol B: Column Pre-treatment

Why this matters: If you start a gradient with pure DCM and add the amine later, the compound will stick immediately at the top. You must "deactivate" the silica before the compound travels.

  • Slurry Pack: Pack the column using the mobile phase containing the modifier (e.g., 1% TEA in Hexane or DCM).

  • Flush: Run 2–3 column volumes (CV) of the modifier-containing solvent through the column before loading your sample.

  • Load: Load your sample. If wet-loading, ensure the loading solvent also contains the modifier.

Troubleshooting Guide (FAQ)

Q1: My compound is streaking (tailing) badly, even with 1% TEA. What now?

Diagnosis: The silica acidity is overwhelming the modifier, or the compound is precipitating. Solution:

  • Increase Modifier: Bump TEA/NH

    
     to 2–3%.
    
  • Switch Stationary Phase: This is the most effective fix. Switch from standard Silica to Basic Alumina or Amine-Functionalized Silica (e.g., KP-NH). These phases are inherently basic and require no mobile phase modifiers [1].[7]

  • Check Solubility: If the tailing is "jagged" rather than smooth, your compound might be crashing out inside the column. Switch to a higher solubility system (System C in Table 1).

Q2: I see two spots on TLC, but they co-elute on the column.

Diagnosis: The "selective" power of the amine modifier has compressed the Rf values of both compounds. Solution:

  • Change the Selectivity: Switch the polar solvent. If using MeOH, switch to Acetonitrile (MeCN) . MeCN is a dipole-dipole interactor, whereas MeOH is a proton donor; this often drastically changes separation order for heterocycles.

  • Gradient Optimization: Start with a shallower gradient (e.g., 0% to 5% MeOH over 10 CVs) rather than jumping to 10%.

Q3: My product is stuck at the baseline (Rf = 0).

Diagnosis: The compound is forming a salt with the silica. Solution:

  • The "Flush" Technique: Switch to DCM:MeOH:NH

    
    OH (80:18:2) .
    
  • Reverse Phase: If it's that polar, Normal Phase is likely the wrong tool.[8] Switch to C18 Reverse Phase silica using a high-pH buffer (10mM Ammonium Bicarbonate, pH 10) to keep the amine neutral (free base) [2].

Decision Matrix: Method Development

Follow this logic flow to select the correct purification strategy without wasting solvent.

DecisionTree Start Start: Pyridinyl Amine Purification TLC_Check Run TLC: 10% MeOH/DCM Start->TLC_Check IsStreaking Is it Streaking? TLC_Check->IsStreaking AddModifier Add 1% NH4OH or TEA to TLC solvent IsStreaking->AddModifier Yes RunColumn Run Silica Column (System A or B) IsStreaking->RunColumn No (Rare) CheckAgain Improved Spot Shape? AddModifier->CheckAgain CheckAgain->RunColumn Yes SwitchPhase Switch Stationary Phase CheckAgain->SwitchPhase No (Still Streaking) Alumina Use Basic Alumina SwitchPhase->Alumina Lipophilic ReversePhase Use C18 (High pH) SwitchPhase->ReversePhase Very Polar

Figure 2: Method Development Decision Tree.

References

  • Biotage. (2023).[5][9] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[10] Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution.[10] Journal of Organic Chemistry, 43(14), 2923–2925.[10] (Foundational Method).

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and professionals in these fields, Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. For researchers and professionals in these fields, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine, a compound representative of a class of substituted diarylamines with potential applications in medicinal chemistry. Our approach moves beyond a simple peak assignment, delving into the rationale behind the observed chemical shifts and coupling patterns through a comparative lens with simpler, related structures.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before delving into experimental data, a theoretical analysis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine allows us to predict the key features of its ¹H NMR spectrum. The molecule can be dissected into three primary components: the 5-bromo-2-pyridinyl ring, the 4-methylphenyl ring, and the amine linker.

  • The 4-Methylphenyl (p-tolyl) System: This is an AA'BB' spin system, which often appears as two distinct doublets in the aromatic region. The methyl group (-CH₃) is an electron-donating group, which increases electron density at the ortho and para positions of the ring. This shielding effect will cause the protons ortho to the methyl group (and meta to the amine) to appear at a lower chemical shift (more upfield) compared to the protons meta to the methyl group (and ortho to the amine). The methyl protons themselves will appear as a singlet in the aliphatic region, typically around 2.3 ppm.

  • The 5-Bromo-2-pyridinyl System: This is a three-proton aromatic system. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of all ring protons compared to benzene. The bromine atom at the 5-position is also electron-withdrawing and will further deshield the adjacent protons. We can expect three distinct signals for H-3, H-4, and H-6. The proton at the H-6 position, being ortho to the nitrogen, is expected to be the most downfield.

  • The Amine Proton (N-H): The chemical shift of the N-H proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It often appears as a broad singlet.

The following diagram illustrates the predicted coupling relationships within the molecule.

Caption: Predicted coupling in N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine.

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

To ensure the reliability of the spectral interpretation, a robust and standardized experimental protocol is crucial.

Materials:

  • N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (sample)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (containing TMS) to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, a relaxation delay of 1-2 seconds).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons.

The following workflow diagram outlines the key steps in the experimental process.

G A Sample Weighing B Solvent Addition & Dissolution A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Lock, Shim) C->D E Data Acquisition D->E F Data Processing (FT, Phasing) E->F G Data Analysis (Calibration, Integration) F->G

Caption: Experimental workflow for ¹H NMR data acquisition.

Comparative Spectral Analysis

To contextualize the ¹H NMR spectrum of our target molecule, we will compare its expected chemical shifts with those of simpler, related compounds: 2-aminopyridine and 4-methylaniline (p-toluidine). This comparison will highlight the electronic effects of the substituents.

CompoundProton(s)Expected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine -CH₃ ~2.3singlet (s)-
Py-H3 ~6.6 - 6.8doublet (d)J(ortho) ≈ 8-9 Hz
Ph-H (ortho to -CH₃) ~7.0 - 7.2doublet (d)J(ortho) ≈ 8 Hz
Ph-H (meta to -CH₃) ~7.2 - 7.4doublet (d)J(ortho) ≈ 8 Hz
Py-H4 ~7.5 - 7.7doublet ofJ(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 Hz
doublets (dd)
Py-H6 ~8.1 - 8.3doublet (d)J(meta) ≈ 2-3 Hz
N-H Variable (e.g., ~8.5-9.5 in DMSO-d₆)broad singlet (br s)-
2-Aminopyridine [1][2]Py-H3 ~6.47doublet (d)J(ortho) ≈ 8.3 Hz
Py-H4 ~7.38triplet (t)-
Py-H5 ~6.61triplet (t)-
Py-H6 ~8.05doublet (d)J(ortho) ≈ 5.1 Hz
-NH₂ ~4.63broad singlet (br s)-
4-Methylaniline (p-toluidine) -CH₃ ~2.2singlet (s)-
Ph-H (ortho to -CH₃) ~6.6doublet (d)J(ortho) ≈ 8 Hz
Ph-H (meta to -CH₃) ~6.9doublet (d)J(ortho) ≈ 8 Hz
-NH₂ ~3.5broad singlet (br s)-

Note: The chemical shifts for the target molecule are predictive and may vary slightly based on the solvent and experimental conditions. The data for the comparative compounds are based on typical literature values.

  • The protons on the p-tolyl ring of our target molecule are shifted downfield compared to p-toluidine. This is due to the electron-withdrawing effect of the 5-bromo-2-pyridinyl group, which reduces the electron-donating ability of the amine nitrogen towards the p-tolyl ring.

  • The protons on the pyridine ring of the target molecule are also shifted relative to 2-aminopyridine. The bromine atom at the 5-position causes a downfield shift of the adjacent H-4 and H-6 protons. The substitution of the amino proton with the p-tolyl group also influences the electronic environment of the pyridine ring.

In-Depth Interpretation and Structural Confirmation

A hypothetical ¹H NMR spectrum of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine in DMSO-d₆ would exhibit the following key features:

  • A singlet at ~2.3 ppm with an integration of 3H, corresponding to the methyl group.

  • A doublet at ~6.7 ppm with an integration of 1H, assigned to the H-3 proton of the pyridine ring, showing ortho coupling to H-4.

  • Two doublets in the range of 7.0-7.4 ppm , each with an integration of 2H, representing the AA'BB' system of the p-tolyl ring.

  • A doublet of doublets at ~7.6 ppm with an integration of 1H, corresponding to the H-4 proton of the pyridine ring. This signal is split by both the H-3 proton (ortho coupling, J ≈ 8-9 Hz) and the H-6 proton (meta coupling, J ≈ 2-3 Hz).[3][4]

  • A doublet at ~8.2 ppm with an integration of 1H, assigned to the H-6 proton of the pyridine ring. This signal exhibits meta coupling to the H-4 proton.[3]

  • A broad singlet at a more downfield position (e.g., ~9.0 ppm) with an integration of 1H, corresponding to the N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

For unambiguous assignment, especially in more complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show cross-peaks between coupled protons (e.g., between H-3 and H-4, and between H-4 and H-6 on the pyridine ring), confirming their connectivity. An HSQC spectrum would correlate each proton signal with the carbon atom to which it is attached, providing further structural confirmation.

Conclusion

The ¹H NMR spectrum of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine provides a wealth of structural information that can be deciphered through a systematic and comparative approach. By understanding the electronic effects of the substituents and analyzing the chemical shifts, multiplicities, and coupling constants, a confident structural assignment can be made. The use of advanced 2D NMR techniques can further solidify these assignments. This guide provides a framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these principles to the structural elucidation of other novel compounds.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Retrieved from [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]

  • Guan, Y., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • SpectraBase. N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ACS Publications. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

  • PubChem. 2-Amino-5-bromopyridine. Retrieved from [Link]

  • University of Potsdam. 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine Authored by: A Senior Application Scientist Introduction N-(5-Bromo-2-py...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

Authored by: A Senior Application Scientist

Introduction

N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine belongs to the diarylamine class of molecules. Diarylamines are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds[1][2]. The precise characterization of such molecules is a critical step throughout the drug development pipeline, from discovery and preclinical studies to manufacturing and quality control[3][4][5]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive tool for this purpose, offering unparalleled sensitivity, selectivity, and the ability to provide detailed structural information through controlled fragmentation[3][6].

This guide provides a comprehensive analysis of the predicted gas-phase fragmentation behavior of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine under conditions typical for pharmaceutical analysis. We will explore the rationale behind methodological choices, propose a detailed fragmentation pathway, and compare the expected outcomes under varying experimental conditions to empower researchers in developing robust analytical methods for this and structurally related compounds.

Proposed Analytical Strategy: A Workflow for Structural Elucidation

A systematic approach is essential for the reliable characterization of a novel small molecule. The workflow begins with sample preparation and chromatographic separation, followed by ionization and subsequent fragmentation in the mass spectrometer to generate data for structural confirmation.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Prep Sample Preparation (Dissolution in Mobile Phase) Inject Injection Prep->Inject Sep UPLC Separation (C18 Column) Inject->Sep ESI Ionization (Positive ESI) Sep->ESI MS Interface Q1 Precursor Selection (Q1 Mass Filter) ESI->Q1 CID Fragmentation (Q2 Collision Cell) Q1->CID MSMS Fragment Analysis (Q3 / TOF Analyzer) CID->MSMS Data Data Analysis (Pathway Elucidation) MSMS->Data Data Acquisition

Caption: High-level workflow for the LC-MS/MS analysis of a small molecule.

Experimental Protocols

The following protocols are designed to serve as a robust starting point for the analysis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine.

Liquid Chromatography (LC) Method

High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UPLC) is the standard for separating small drug-like molecules from complex matrices[3][7]. A reversed-phase method is proposed due to the non-polar nature of the diarylamine core.

  • System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions[8].

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the compound in 50:50 Acetonitrile/Water to a final concentration of 1 µg/mL.

Causality Behind Choices: The C18 stationary phase provides effective retention for the hydrophobic diarylamine structure. Using formic acid as a mobile phase additive serves two purposes: it acidifies the mobile phase to promote protonation of the analyte for positive mode electrospray ionization and improves chromatographic peak shape[8][9]. A rapid gradient is suitable for initial screening and method development in a drug discovery context[7].

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) is the preferred ionization technique for polar and semi-polar molecules containing heteroatoms, making it ideal for this compound[3]. The presence of multiple nitrogen atoms makes the molecule readily amenable to protonation in positive ion mode, typically yielding a strong [M+H]⁺ signal[10][11].

  • System: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 1.5 - 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 10 L/hr

  • Desolvation Gas Flow: 400 L/hr

  • MS1 Scan Range: m/z 100-500

  • MS/MS Method: Product Ion Scan

  • Precursor Ion: The calculated m/z for [C₁₂H₁₁BrN₂ + H]⁺ = 277.01/279.01 (due to bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 10-40 eV) or stepped for detailed analysis.

Causality Behind Choices: Positive mode ESI is selected to leverage the basicity of the pyridine and amine nitrogen atoms. A triple quadrupole or Q-TOF instrument allows for collision-induced dissociation (CID), a technique where ions are accelerated and collided with neutral gas molecules to induce fragmentation, providing structural information[12]. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a doublet peak for the precursor ion and any bromine-containing fragments, serving as a powerful diagnostic tool[13].

Predicted Fragmentation Pathway Analysis

The fragmentation of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine in the gas phase is expected to proceed through several key pathways initiated by the cleavage of the most labile bonds. The central C-N bonds are primary candidates for dissociation.

Fragmentation_Pathway Precursor Precursor Ion [M+H]⁺ m/z 277/279 FragA [C₅H₄BrN]⁺ Pyridinyl fragment m/z 157/159 Precursor->FragA C-N Cleavage FragB [C₇H₈N]⁺ Toluidine fragment m/z 106 Precursor->FragB C-N Cleavage FragC Loss of Br [C₁₂H₁₂N₂]⁺ m/z 184 Precursor->FragC C-Br Cleavage FragD [C₇H₇]⁺ Tropylium ion m/z 91 FragB->FragD Loss of NH

Sources

Validation

A Comparative Guide to Synthetic Routes: Ullmann vs. Buchwald-Hartwig Coupling for the Synthesis of 4-Methoxy-N-phenylaniline

In the landscape of pharmaceutical and materials science research, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. The diarylamine scaffold, in particular, is a prevalent m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. The diarylamine scaffold, in particular, is a prevalent motif in a multitude of biologically active compounds and functional materials. This guide provides a detailed comparison of two prominent methods for the synthesis of a representative diarylamine, 4-methoxy-N-phenylaniline: the classical Ullmann condensation and the modern Buchwald-Hartwig amination.

This analysis is presented from the perspective of a Senior Application Scientist, aiming to equip researchers, scientists, and drug development professionals with the practical insights needed to select the optimal synthetic route for their specific needs. We will delve into the mechanistic underpinnings, experimental protocols, and a head-to-head comparison of these two powerful transformations.

The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation, first reported over a century ago, is a copper-catalyzed reaction that has long been a staple for the formation of C-N bonds.[1] Historically, the reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[2][3][4] However, modern advancements, particularly the development of effective ligand systems, have significantly broadened the applicability of the Ullmann reaction, allowing for milder conditions and improved yields.[3][5]

Mechanism: The precise mechanism of the Ullmann reaction has been a subject of extensive study.[6] A generally accepted pathway for the C-N coupling variant (often referred to as the Goldberg reaction) is believed to involve the formation of a copper(I) amide species, followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate.[3] Subsequent reductive elimination then furnishes the desired diarylamine and regenerates the active copper(I) catalyst.

Illustrative Protocol for 4-Methoxy-N-phenylaniline Synthesis via Ullmann Condensation:

A plausible synthetic route to 4-methoxy-N-phenylaniline using a modern Ullmann approach would involve the coupling of 4-methoxyaniline with an aryl halide like bromobenzene.

  • Reactants: 4-methoxyaniline (1.2 equiv.), bromobenzene (1.0 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Catalyst System: Copper(I) iodide (CuI) (5-10 mol%), N,N'-dimethylethylenediamine (DMEDA) as a ligand (10-20 mol%).

  • Solvent: A high-boiling point, polar aprotic solvent such as dimethylformamide (DMF) or toluene.[7][8]

  • Temperature: 100-140 °C.[8]

  • Procedure: The reactants, base, catalyst, and ligand are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated for several hours to overnight. Upon completion, the reaction is cooled, filtered to remove insoluble inorganic salts, and the product is isolated and purified, typically by column chromatography. A documented synthesis of the title compound utilized the condensation of 4-methoxyaniline and bromobenzene with anhydrous potassium carbonate and a catalytic amount of copper iodide, resulting in a 75% yield.[9]

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Coupling

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[10] This palladium-catalyzed cross-coupling reaction offers a remarkably broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann condensation.[10][11]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of defined steps.[12][13] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[14][15]

Experimental Protocol for 4-Methoxy-N-phenylaniline Synthesis via Buchwald-Hartwig Amination:

The synthesis of 4-methoxy-N-phenylaniline via the Buchwald-Hartwig reaction would couple 4-bromoanisole with aniline.

  • Reactants: 4-bromoanisole (1.0 equiv.), aniline (1.2 equiv.), sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) as the base (1.4 equiv.).[16]

  • Catalyst System: A palladium source such as palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) and a suitable phosphine ligand like Xantphos or a biarylphosphine ligand (e.g., BrettPhos) (2-4 mol%).[14]

  • Solvent: Anhydrous toluene or dioxane.[14]

  • Temperature: 80-110 °C.[13][16]

  • Procedure: The aryl halide, amine, base, palladium precursor, and ligand are combined in the solvent under an inert atmosphere. The mixture is heated for a specified period, typically ranging from a few hours to 24 hours. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried, concentrated, and the crude product is purified by chromatography.

Head-to-Head Comparison: Ullmann vs. Buchwald-Hartwig

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Cost & Toxicity Lower cost, less toxic catalyst.[17]Higher cost, more toxic catalyst.[18]
Ligands Diamines, amino acids, phenanthrolines.[3][5]Bulky, electron-rich phosphines.[14]
Reaction Temperature Typically higher (100-200+ °C).[3]Generally milder (RT to 110 °C).[14]
Reaction Time Often longer, can be several hours to days.Can be faster, often complete within hours.
Functional Group Tolerance Moderate, can be sensitive to certain groups.Excellent, tolerates a wide range of functional groups.[10]
Substrate Scope Traditionally limited, but improved with modern ligands.[3]Very broad for both aryl halide and amine.[10]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄).[8]Stronger bases often required (e.g., NaOtBu, LiHMDS).[13]
Aryl Halide Reactivity Ar-I > Ar-Br >> Ar-Cl.[3]Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[13]
Green Chemistry Aspects More sustainable metal catalyst.[17]Less desirable solvents (e.g., dioxane) are common.[19]

Visualizing the Synthetic Pathways

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx AmineComplex [Ar-Pd(II)(NHR'R'')L_n]X LigandEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(NR'R'')L_n Deprot->AmidoComplex HX H-X Deprot->HX RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine R'R''NH Amine->LigandEx

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reaction_Choice_Flowchart start Start: C-N Bond Formation cost_concern Is catalyst cost a major concern? start->cost_concern ullmann Consider Ullmann Condensation cost_concern->ullmann Yes functional_groups Are sensitive functional groups present? cost_concern->functional_groups No harsh_conditions Are harsh conditions (high T) tolerable? harsh_conditions->ullmann Yes buchwald Consider Buchwald-Hartwig Amination harsh_conditions->buchwald No functional_groups->buchwald Yes substrate_scope Is broad substrate scope required? functional_groups->substrate_scope No substrate_scope->harsh_conditions No substrate_scope->buchwald Yes

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine

For Researchers, Scientists, and Drug Development Professionals Introduction The accurate and precise quantification of chemical entities is a cornerstone of pharmaceutical research and development. N-(5-Bromo-2-pyridiny...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and precise quantification of chemical entities is a cornerstone of pharmaceutical research and development. N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine (CAS No. 383131-13-1), a substituted pyridinylamine, represents a class of compounds with significant interest in medicinal chemistry, often as a key intermediate or a potential process-related impurity. The integrity of any analytical data concerning this compound is fundamentally reliant on the quality of the reference standard used for calibration and identification.

This guide provides an in-depth comparison of commercially available reference standards for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine. It is designed to empower researchers, quality control analysts, and drug development professionals to make informed decisions when selecting a standard. We will explore the critical attributes of reference materials, compare offerings from various suppliers, and provide a validated analytical method for its use, ensuring that your experimental choices are not just procedural, but are grounded in sound scientific reasoning.

Part 1: The Foundation of Accurate Measurement: Understanding Reference Standards

Before comparing products, it is crucial to understand the hierarchy and quality attributes of reference standards. The choice of a standard directly impacts the validity of analytical results, influencing everything from early-stage discovery to final product quality control.

Primary vs. Secondary Standards
  • Primary Standards are of the highest purity and are characterized extensively without reference to another standard. Their value is accepted without requiring comparison to another chemical substance.

  • Secondary Standards are calibrated against a primary standard. Their purity and properties are established by comparison, making them traceable to the primary material.

For most applications, including routine quality control and R&D, a well-characterized Certified Reference Material (CRM) serves as a reliable and cost-effective choice.

The Importance of Certification: ISO 17034 and ISO/IEC 17025

When selecting a reference standard, its certification is a key indicator of quality and reliability.

  • ISO 17034: This standard specifies the requirements for the competence of Reference Material Producers (RMPs).[1][2][3] Accreditation to ISO 17034 ensures that the producer operates a robust quality management system and has demonstrated technical competence in producing reference materials of appropriate quality.[1][3] It provides a high level of confidence in the material's certified value, stability, and homogeneity.[4][5]

  • ISO/IEC 17025: This standard outlines the general requirements for the competence of testing and calibration laboratories.[4] A reference standard characterized by an ISO/IEC 17025 accredited laboratory ensures that the analytical data supporting the certificate of analysis is reliable and accurate.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is a critical document that accompanies a reference standard, providing a comprehensive summary of its characterization.[6][7] A thorough CoA is a mark of a high-quality standard and should be a primary factor in your selection process.[8] Key elements to scrutinize include:[8][9]

  • Identity: Confirmation of the chemical structure, typically via NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity: A quantitative measure of the substance's purity, often determined by a mass balance approach or by a chromatographic method like HPLC (High-Performance Liquid Chromatography).

  • Certified Value and Uncertainty: The assigned concentration or purity value and its associated measurement uncertainty, calculated according to guidelines like the Guide to the Expression of Uncertainty in Measurement (GUM).[6]

  • Traceability: A statement of metrological traceability to a national or international standard (e.g., NIST SRM) or to the SI unit (kg).[10]

  • Homogeneity and Stability Data: Evidence that the material is uniform throughout the batch and will remain stable under specified storage conditions until the expiration date.

Part 2: Comparative Analysis of Commercial Reference Standards

While specific vendor offerings for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine may vary over time, this section provides a framework for comparison. The following table illustrates the types of information you should seek when evaluating potential standards.

Parameter Supplier A (Example) Supplier B (Example) Supplier C (Example)
Product Name N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amineN-(5-bromopyridin-2-yl)-4-methylaniline5-Bromo-2-(p-tolylamino)pyridine
Grade Certified Reference Material (CRM)Analytical StandardResearch Grade
Purity (as stated on CoA) 99.8% (by HPLC, Mass Balance)≥98% (by HPLC)>95% (by NMR)
Certification Produced under ISO 17034Characterized in ISO/IEC 17025 labNone
CoA Inclusions ¹H-NMR, Mass Spec, HPLC Purity, Residual Solvents, Water Content, Uncertainty, Traceability Statement¹H-NMR, HPLC Purity¹H-NMR
Format 10 mg, Neat Solid25 mg, Neat Solid100 mg, Neat Solid
Intended Use Quantitative analysis, method validation, quality controlQualitative identification, R&DSynthetic starting material, exploratory research

Scientist's Insight: For quantitative applications, such as impurity analysis in a drug substance or product, a Certified Reference Material (Supplier A) is the authoritative choice. The comprehensive characterization and statement of uncertainty are essential for ensuring the accuracy and defensibility of your results. For early-stage research or qualitative identification, a well-characterized Analytical Standard (Supplier B) may be sufficient. A Research Grade material (Supplier C) is generally not suitable for quantitative analysis due to its lower purity and limited characterization.

Part 3: Recommended Analytical Protocol for Verification and Use

To ensure trustworthiness, it is best practice to verify the identity and approximate purity of a newly acquired reference standard. This section provides a robust, self-validating HPLC protocol suitable for the analysis of N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine.

The causality behind this method's design is rooted in the physicochemical properties of the analyte. As a moderately non-polar aromatic amine, it is well-suited for reverse-phase chromatography. A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for such molecules. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and efficient elution.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector (e.g., Shimadzu LC-20AD).[11]

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

2. Chromatographic Conditions

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min[12]
Column Temperature 40°C[12]
UV Detection 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
18.0
18.1
22.0

3. Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

4. Method Validation Parameters (ICH Q2(R1) Framework) This method should be validated for its intended purpose.[13][14] Key validation characteristics to assess include:[15]

  • Specificity: Ensure no interference from diluent or potential impurities at the retention time of the analyte.

  • Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 0.01 - 0.2 mg/mL).[15] The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix. Recoveries should typically be within 98.0% to 102.0%.[11]

  • Precision: Assess repeatability (multiple injections of the same standard) and intermediate precision (analysis on different days or by different analysts). The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively.

Part 4: Visualization of Workflows

To further clarify the processes described, the following diagrams illustrate the key decision-making and experimental workflows.

start Define Analytical Need quant Quantitative Analysis? (e.g., QC, Assay, Impurity) start->quant qual Qualitative Analysis? (e.g., Identification, R&D) quant->qual No crm Select Certified Reference Material (CRM) quant->crm Yes as Select Analytical Standard qual->as Yes rg Research Grade (Not Recommended) qual->rg No coa Review Certificate of Analysis (CoA) crm->coa as->coa proceed Proceed to Analysis coa->proceed

Caption: Decision workflow for selecting an appropriate reference standard.

start Receive Reference Standard prep Prepare Standard Stock Solution (e.g., 1.0 mg/mL) start->prep dilute Prepare Working Standard(s) and Samples prep->dilute inject Inject Standards & Samples dilute->inject hplc HPLC System Setup (Column, Mobile Phase, Method) hplc->inject acquire Acquire Chromatographic Data inject->acquire process Process Data (Integrate Peaks, Build Curve) acquire->process report Report Results process->report

Caption: General experimental workflow for HPLC analysis.

Conclusion

The selection of a reference standard for N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine is a critical decision that dictates the quality and reliability of subsequent analytical work. A Certified Reference Material (CRM) from a producer accredited to ISO 17034 offers the highest level of assurance for quantitative applications. By carefully scrutinizing the Certificate of Analysis and verifying the material using a robust, validated analytical method such as the HPLC protocol detailed herein, researchers can ensure their data is accurate, reproducible, and defensible. This commitment to quality at the most fundamental level of measurement underpins the entire pharmaceutical development lifecycle.

References

  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025, December 21). Google Cloud.
  • Reference Materials Producers (ISO 17034) Accreditation. NATA.
  • ISO 17034 Reference Material Producer (RMP) Accreditation. ANAB - ANSI.
  • Reference material producers DIN EN ISO 17034. DAkkS - German Accreditation Body.
  • ISO 17034 Certified Reference Materials (CRMs). Reagecon Knowledge.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Certificate of analysis explained. LGC Standards.
  • 3 Details Every Certificate of Analysis (CoA) Should Address. (2021, April 7). Cole-Parmer.
  • Certificate of analysis. Wikipedia.
  • Certificate of Analysis (COA): Ensuring Quality and Food Safety, Guaranteeing Compliance. (2023, October 10). Smart Food Safe.
  • Certificate of Analysis (COA): Meaning, Uses, and Format. (2022, April 30). Amazon Seller.
  • Metalloid and non-metal mix for ICP TraceCERT®. Sigma-Aldrich.
  • RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3]. (2022, July 15). Journal of Pharmaceutical Negative Results.
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023, March 25). Impact Factor.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
© Copyright 2026 BenchChem. All Rights Reserved.